D-64131
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74588-78-6 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-64131: A Technical Guide to its Mechanism of Action as a Potent Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-64131 is a synthetic, orally active small molecule belonging to the 2-aroylindole class of compounds that has demonstrated significant potential as an anticancer agent.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its interaction with tubulin, its effects on cellular processes, and its in vivo antitumor activity. The information is compiled from seminal research and presented with detailed experimental protocols and data visualizations to support further investigation and drug development efforts.
Core Mechanism: Inhibition of Tubulin Polymerization
This compound exerts its antimitotic effects by directly targeting tubulin, the fundamental protein component of microtubules. Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound effectively halts the cell cycle and induces programmed cell death.
Binding to the Colchicine Site on β-Tubulin
This compound has been shown to bind to the colchicine binding site on the β-subunit of the αβ-tubulin heterodimer.[2][4] This interaction is competitive, as demonstrated in studies using radiolabeled colchicine. The binding of this compound to this site destabilizes the microtubule structure, preventing the polymerization of tubulin dimers into microtubules.[1] Unlike some other tubulin inhibitors, this compound does not affect the GTPase activity of β-tubulin.[1][4]
Signaling Pathway
The binding of this compound to β-tubulin initiates a cascade of events culminating in apoptosis. The primary event is the disruption of microtubule dynamics, which leads to the disassembly of the mitotic spindle. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, demonstrating its potent activity both in biochemical and cell-based assays.
Table 1: In Vitro Inhibition of Tubulin Polymerization
| Parameter | Value | Reference |
| IC50 | 0.53 µM | [5] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa/KB | Cervical Carcinoma | 68 | [5] |
| SK-OV-3 | Ovarian Carcinoma | 680 | [5] |
| U373 | Astrocytoma | 74 | [5] |
| Mean IC50 | 12 of 14 different cancer types | 62 | [2][5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on the descriptions in the primary literature and standard laboratory practices.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) at 340-350 nm.
Workflow:
Methodology:
-
Reagent Preparation:
-
Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).
-
GTP is added to a final concentration of 1 mM.
-
This compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in polymerization buffer.
-
-
Assay Procedure:
-
In a 96-well plate, tubulin solution is mixed with different concentrations of this compound or vehicle control (DMSO).
-
The plate is incubated at 37°C to initiate polymerization.
-
The absorbance at 350 nm is measured every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (XTT) Assay
This colorimetric assay is used to determine the cytotoxic effect of this compound on various cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Cancer cell lines (e.g., HeLa/KB, SK-OV-3, U373) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Drug Treatment:
-
Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).
-
-
XTT Labeling and Measurement:
-
The XTT labeling mixture (XTT and an electron-coupling reagent) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at 450-500 nm with a reference wavelength of 650 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting:
-
Cells are treated with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and counted.
-
-
Fixation and Staining:
-
Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of RNA.
-
-
Flow Cytometry:
-
The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
-
Data Analysis:
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
In Vivo Human Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation:
-
Human tumor cells, such as the amelanotic melanoma MEXF 989, are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).[1]
-
Tumors are allowed to grow to a palpable size.
-
-
Drug Administration:
-
Tumor Measurement and Monitoring:
-
Tumor volume is measured regularly using calipers.
-
The body weight and general health of the mice are monitored throughout the study.
-
-
Data Analysis:
-
Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
-
The tolerability of the drug is assessed by changes in body weight and any observed adverse effects.
-
Conclusion
This compound is a potent, orally bioavailable tubulin polymerization inhibitor that targets the colchicine binding site. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent induction of apoptosis, has been well-characterized through a series of in vitro and in vivo studies. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in this promising class of antimitotic agents. Its efficacy against a broad range of tumor cell lines, including those with multidrug resistance phenotypes, and its significant in vivo antitumor activity highlight its potential for further clinical development.[2][3]
References
- 1. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Molecular Target of D-64131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-64131 is a potent, orally active small molecule inhibitor that has demonstrated significant antimitotic and antitumor activity. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Molecular Target Identification and Mechanism of Action
The primary molecular target of this compound is tubulin , the fundamental protein component of microtubules. Specifically, this compound binds to the colchicine binding site on the β-subunit of the tubulin heterodimer.[1][2] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
By disrupting microtubule dynamics, this compound effectively halts the cell cycle in the G2/M phase, preventing the proper formation of the mitotic spindle required for chromosome segregation.[1] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2] Notably, this compound has shown efficacy in multidrug-resistant (MDR) and MRP-resistant cancer cell lines, suggesting it may circumvent common mechanisms of drug resistance.[1][2]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for tubulin polymerization and cell proliferation in different cancer cell lines.
| Assay | Parameter | Value |
| Tubulin Polymerization | IC50 | 0.53 µM[2] |
Table 1: In Vitro Inhibition of Tubulin Polymerization by this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 68[2] |
| SK-OV-3 | Ovarian Cancer | 680[2] |
| U373 | Glioblastoma | 74[2] |
| Various (mean) | 12 of 14 different organs/tissues | 62[2] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines.
Signaling Pathway
This compound's mechanism of action directly impacts the cell cycle signaling pathway by disrupting microtubule dynamics, a critical process for mitotic progression. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). Prolonged activation of the SAC ultimately results in mitotic catastrophe and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular target and activity of this compound.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm using a spectrophotometer.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well and mix gently.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the log of the this compound concentration.
Cell Viability Assay (XTT)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a formazan dye, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SK-OV-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to identify and characterize the molecular target of this compound.
Conclusion
This compound is a promising anticancer agent that exerts its effect by targeting tubulin polymerization. Its ability to bind to the colchicine site and inhibit microtubule formation leads to G2/M cell cycle arrest and apoptosis. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the development of novel tubulin inhibitors for cancer therapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
D-64131: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of D-64131, a potent, orally active small-molecule inhibitor of tubulin polymerization. This compound, identified chemically as (5-Methoxy-1H-2-indolyl)-phenylmethanone, emerged from the screening of a novel class of synthetic 2-aroylindoles. It exerts its antimitotic effects by binding to the colchicine site on β-tubulin, leading to microtubule destabilization and cell cycle arrest at the G2/M phase. This guide details the discovery, plausible synthetic routes, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data in structured tables and visualizing complex processes through detailed diagrams.
Discovery
This compound was discovered through a high-throughput screening of a library of synthetic 2-aroylindole derivatives. This screening program aimed to identify novel, synthetically accessible small molecules with potent antimitotic and antitumor activity. The 2-aroylindole scaffold was identified as a promising pharmacophore for tubulin inhibition, and subsequent structure-activity relationship (SAR) studies led to the identification of this compound as a lead compound with significant potential.
Physicochemical and Biological Properties
This compound is characterized by its potent inhibition of tubulin polymerization and broad-spectrum anti-proliferative activity against various cancer cell lines, including those with multi-drug resistance (MDR) phenotypes.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃NO₂ | N/A |
| Molecular Weight | 251.28 g/mol | N/A |
| IC₅₀ (Tubulin Polymerization) | 0.53 µM | [1] |
| Mean IC₅₀ (Tumor Cell Proliferation) | 62 nM | [1] |
| IC₅₀ (U373 Cell Proliferation) | 74 nM | [1] |
| IC₅₀ (U373 Cell Cycle Arrest) | 62.7 nM | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound has not been publicly disclosed in the reviewed literature, two primary synthetic strategies for analogous 2-aroylindoles are plausible: Friedel-Crafts acylation and Fischer indole synthesis.
Plausible Synthetic Route 1: Friedel-Crafts Acylation
This approach would likely involve the acylation of a suitable 5-methoxyindole precursor with benzoyl chloride in the presence of a Lewis acid catalyst.
Generalized Experimental Protocol:
-
Reaction Setup: A solution of 5-methoxyindole in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the solution while maintaining a low temperature (e.g., 0 °C) to control the reaction rate.
-
Acylation: Benzoyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to stir at a controlled temperature (e.g., room temperature) for a specified period.
-
Quenching and Extraction: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield (5-Methoxy-1H-2-indolyl)-phenylmethanone.
Caption: Plausible synthesis workflow for this compound via Friedel-Crafts acylation.
Plausible Synthetic Route 2: Fischer Indole Synthesis
This classic method for indole synthesis could be adapted to produce this compound. It would likely involve the reaction of a substituted phenylhydrazine with a suitable ketone precursor, followed by acid-catalyzed cyclization.
Generalized Experimental Protocol:
-
Hydrazone Formation: A substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is reacted with a ketone containing the benzoyl group (e.g., 1-phenyl-2-chloroethanone) in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.
-
Cyclization: The formed hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated to induce cyclization.
-
Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to afford the final 2-aroylindole.
Caption: Plausible synthesis workflow for this compound via Fischer indole synthesis.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine binding site on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding prevents the polymerization of tubulin into microtubules. The destabilization of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
Caption: Signaling pathway of this compound-induced apoptosis.
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models. Its oral bioavailability and tolerability at efficacious doses make it a promising candidate for further development.
| Parameter | Value | Model System | Reference |
| Administration Route | Oral (p.o.) | Athymic nude mice | [1] |
| Tumor Model | Human amelanocytic melanoma MEXF 989 xenograft | Athymic nude mice | [1] |
| Dosage | 200-400 mg/kg/day | Athymic nude mice | [1] |
| Treatment Schedule | Daily on days 1-5, 8-9, and 15-18 | Athymic nude mice | [1] |
| Efficacy | Significant tumor growth inhibition | Athymic nude mice | [1] |
| Toxicity | Well tolerated at efficacious doses | Athymic nude mice | [1] |
| Maximum Tolerated Dose (MTD) of a similar compound (T115) | 400 mg/kg | Mice | [3] |
Experimental Protocol: Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound in a human melanoma xenograft model.
Materials:
-
Athymic nude mice
-
Human amelanocytic melanoma MEXF 989 cells
-
This compound formulated for oral gavage
-
Vehicle control
-
Standard animal housing and monitoring equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Human melanoma MEXF 989 cells are subcutaneously implanted into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into control and treatment groups.
-
Treatment Administration: this compound (200 or 400 mg/kg) or vehicle is administered orally according to the specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a promising preclinical candidate from the 2-aroylindole class of tubulin polymerization inhibitors. Its potent in vitro activity, efficacy in in vivo models via oral administration, and activity against multi-drug resistant cancer cells highlight its potential for further development as a novel anticancer therapeutic. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profiles and exploring its efficacy in a broader range of cancer models.
References
D-64131: An In-Depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-64131, a synthetically derived 2-aroylindole, has emerged as a potent inhibitor of tubulin polymerization, positioning it as a compound of significant interest in oncology research. By interacting with the colchicine binding site on β-tubulin, this compound effectively disrupts microtubule dynamics, a critical process for mitotic spindle formation and chromosome segregation. This interference culminates in a robust cell cycle arrest at the G2/M phase, ultimately leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cell cycle progression, detailed experimental protocols for its evaluation, and an illustrative representation of the signaling pathway it modulates.
Mechanism of Action
This compound exerts its antimitotic effects by directly targeting the microtubule cytoskeleton, a fundamental component for cell division. The primary mechanism of action involves the inhibition of tubulin polymerization.[1] this compound binds to the colchicine site on the β-tubulin subunit, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1] This disruption of microtubule assembly leads to a destabilization of the mitotic spindle apparatus, a requisite for proper chromosome alignment and separation during mitosis. Consequently, cells treated with this compound are unable to progress through the M phase of the cell cycle and undergo arrest in the G2/M phase.[1] This G2/M arrest is a dose-dependent effect and precedes the induction of apoptotic cell death.[1]
Quantitative Data on Cellular Effects
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency against a range of cancer cell lines. The data underscores its efficacy as a tubulin inhibitor and an anti-proliferative agent.
| Parameter | Value | Cell Line(s)/System | Reference |
| Tubulin Polymerization Inhibition (IC50) | 0.53 µM | Bovine Brain Tubulin | [1] |
| Anti-proliferative Activity (IC50) | 20 - 75 nM | HeLa/KB, SK-OV-3, U373 | |
| Mean Anti-proliferative Activity (IC50) | 62 nM | Tumor cells from 12 of 14 different organs | [1] |
| U373 Cell Proliferation Inhibition (IC50) | 74 nM | U373 | [1] |
| U373 Cell Cycle Suppression (IC50) | 62.7 nM | U373 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on tubulin polymerization and cell cycle progression.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this OD increase.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add this compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and positive controls (colchicine for inhibition, paclitaxel for enhancement).
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Plot the change in OD over time to generate polymerization curves.
-
Calculate the IC50 value for this compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI in a population of cells using a flow cytometer, one can determine the DNA content of each cell and thus classify cells into G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Materials:
-
Cancer cell line (e.g., U373, HeLa/KB)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
PI staining solution (e.g., 50 µg/mL propidium iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.
References
G2/M Cell Cycle Arrest by D-64131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. As a colchicine-binding site agent, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation and chromosome segregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on tubulin polymerization, cell cycle progression, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development of this promising anti-cancer agent.
Introduction
The dynamic instability of microtubules is a cornerstone of cellular division, making them a prime target for anti-cancer therapeutics. Microtubule-targeting agents are broadly classified based on their binding sites on the αβ-tubulin heterodimer, with the three major sites being the taxane, vinca alkaloid, and colchicine-binding sites. This compound is a synthetic 2-aroylindole derivative that has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This interaction disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M transition and subsequent induction of apoptosis. This guide will delve into the technical details of this compound's mechanism of action, providing researchers with the necessary information to design and interpret experiments involving this compound.
Quantitative Data on the Bioactivity of this compound
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Activity | |||
| IC50 (Tubulin Polymerization) | 0.53 µM | Cell-free assay | [1] |
| Mean IC50 (Cell Proliferation) | 62 nM | Panel of 12 tumor cell lines | [1] |
| IC50 (U373 Cell Proliferation) | 74 nM | U373 glioblastoma cells | [1] |
| IC50 (U373 Cell Cycle) | 62.7 nM | U373 glioblastoma cells | [1] |
| Parameter | Dosing Regimen | Tumor Model | Outcome | Reference |
| In Vivo Antitumor Activity | 200-400 mg/kg, p.o., daily (days 1-5, 8-9, 15-18) | Human amelanoic melanoma MEXF 989 xenograft | Significant tumor growth inhibition | [1] |
Mechanism of Action: G2/M Cell Cycle Arrest
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.
Inhibition of Tubulin Polymerization
This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of αβ-tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network.
Signaling Pathway of this compound-Induced G2/M Arrest
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in G2/M phase arrest. A key player in this process is the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation, allowing for mitotic progression. The spindle assembly checkpoint (SAC) inhibits the APC/C until all chromosomes are properly attached to the mitotic spindle.
By disrupting microtubule formation, this compound activates the SAC, leading to the inhibition of APC/C. This prevents the degradation of Cyclin B1, a regulatory subunit of the master mitotic kinase, Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2). The sustained high levels and activity of the Cyclin B1/Cdk1 complex maintain the cell in a mitotic state, leading to G2/M arrest and eventual apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide representative protocols for key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
In a pre-warmed 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO) to triplicate wells.
-
Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by calculating the concentration of this compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., U373)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.
Conclusion
This compound is a potent tubulin polymerization inhibitor that induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Its mechanism of action, centered on the disruption of microtubule dynamics through binding to the colchicine site, is well-established for this class of compounds. The quantitative data presented in this guide highlight its nanomolar potency against a range of cancer cell lines and its efficacy in a preclinical in vivo model. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular signaling cascade downstream of microtubule disruption by this compound and exploring its efficacy in a broader range of cancer models, including those resistant to other microtubule-targeting agents.
References
An In-Depth Technical Guide to the Antimitotic Activity of D-64131 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-64131 is a potent, orally bioavailable small molecule of the 2-aroylindole class that demonstrates significant antimitotic activity across a range of cancer cell lines, including those with multidrug resistance.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its quantitative inhibitory activities, detailed experimental protocols for its evaluation, and a depiction of its proposed signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for mitotic spindle formation and cell division. The molecule binds to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest of cancer cells in the G2/M phase of the cell cycle.[1] Ultimately, this sustained mitotic arrest induces apoptosis, or programmed cell death. A key feature of this compound is its ability to circumvent common mechanisms of drug resistance, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is often responsible for multidrug resistance (MDR) and multidrug resistance-associated protein (MRP) resistance.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 0.53 µM | Purified tubulin | [2] |
| Mean Proliferation IC50 | 62 nM | Panel of various cancer cell lines | [2] |
| U373 Proliferation IC50 | 74 nM | U373 (glioblastoma) | [2] |
| U373 Cell Cycle Arrest IC50 | 62.7 nM | U373 (glioblastoma) | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mice | Human amelanoic melanoma MEXF 989 xenograft | 200-400 mg/kg, p.o., daily | Significant tumor growth inhibition | [2] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.
Cell Viability Assay (XTT)
The XTT assay is a colorimetric method to measure cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution.
-
Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
The IC50 value is determined from the dose-response curve of cell viability.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A to digest RNA.
-
Add PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence intensity of PI.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., MEXF 989 human amelanoic melanoma)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 200-400 mg/kg, daily). The control group receives the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Signaling Pathways
This compound-induced G2/M arrest and subsequent apoptosis are orchestrated by a complex network of signaling pathways. While specific studies on this compound are limited, the general mechanism for colchicine-binding site inhibitors involves the activation of the spindle assembly checkpoint, which in turn modulates the activity of key cell cycle regulators and apoptotic proteins.
The disruption of microtubule dynamics leads to the activation of the Mitotic Arrest Deficient (MAD) and Bubbling Uninhibited by Benzimidazoles (BUB) proteins, which inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B1, leading to sustained activity of the Cyclin B1/CDK1 complex and arrest in mitosis. Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.
Conclusion
This compound is a promising antimitotic agent with potent activity against a variety of cancer cells, including those resistant to conventional chemotherapeutics. Its mechanism of action, centered on the disruption of microtubule polymerization, leads to cell cycle arrest and apoptosis. The preclinical data presented in this guide highlight its potential as a therapeutic candidate. Further investigation into its detailed molecular interactions and efficacy in a broader range of in vivo models will be crucial for its clinical development.
References
D-64131 Binding to β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-64131 is a potent, orally active inhibitor of tubulin polymerization that exhibits significant antimitotic and antitumor activity. This document provides a comprehensive technical overview of the binding of this compound to its target, β-tubulin, at the colchicine binding site. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the compound's mechanism of action and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are investigating tubulin-targeting agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. This compound is a small molecule that disrupts microtubule function by binding to β-tubulin and inhibiting its polymerization. This activity leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells. This guide delves into the specifics of the this compound-β-tubulin interaction.
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound from various studies. These data highlight its potency in inhibiting tubulin polymerization and cancer cell proliferation.
| Parameter | Value | Notes |
| Tubulin Polymerization | IC50 = 0.53 µM[1] | Inhibition of tubulin polymerization in a biochemical assay. |
| Cell Proliferation | Mean IC50 = 62 nM[1] | Mean inhibitory concentration across tumor cells from 12 of 14 different organs and tissues.[1] |
| IC50 = 74 nM[1] | Inhibitory concentration for U373 astrocytoma/carcinoma cell proliferation.[1] | |
| Cell Cycle Arrest | IC50 = 62.7 nM[1] | Concentration to induce cell cycle arrest in U373 cells.[1] |
| Binding Affinity | Kd(app) = 6.2 µM[2] | Apparent dissociation constant for the inhibition of MDL binding to bovine brain tubulin.[2] This value was derived from a single-point inhibition measurement of 73% at a this compound concentration of 50 µM.[2] |
The this compound Binding Site on β-Tubulin
This compound binds to the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[3] This binding sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.
The crystal structure of tubulin in complex with this compound (PDB ID: 6K9V) provides detailed insights into the molecular interactions.[4] The indole moiety of this compound is a key feature, participating in both hydrophobic and hydrophilic interactions within the binding pocket.[4] Specifically, the indole nitrogen is involved in water-bridged hydrogen bonds with tubulin residues βL246, αN101, and αT179.[4] The overall binding of this compound at the top of the colchicine pocket leads to the destabilization of microtubules.[4]
Mechanism of Action
The binding of this compound to β-tubulin initiates a cascade of cellular events culminating in apoptotic cell death. The established signaling pathway is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on D-64131 Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization that has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those with multidrug resistance. As a member of the 2-aroylindole class of compounds, this compound exerts its antimitotic activity by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, leading to a cascade of cellular events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the early preclinical research on this compound's cytotoxicity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
Early research has established that this compound functions as a microtubule-destabilizing agent. By binding to the colchicine binding pocket on β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[1]
Quantitative Cytotoxicity Data
The cytotoxic and antiproliferative activities of this compound have been quantified across various experimental setups. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics from early preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 0.53 µM | Purified tubulin | [2] |
| Mean Proliferation IC50 | 62 nM | Panel of tumor cells from 12 of 14 different organs | [2] |
| U373 Proliferation IC50 | 74 nM | U373 glioblastoma cells | [2] |
| U373 Cell Cycle IC50 | 62.7 nM | U373 glioblastoma cells | [2] |
| Cytotoxicity | Effective against MDR/MRP resistant cell lines | Various | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Nude Mice | Human Amelanotic Melanoma (MEXF 989) Xenograft | 200-400 mg/kg, p.o., daily on days 1-5, 8-9, and 15-18 | Significant tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used in the early evaluation of this compound's cytotoxicity.
Tubulin Polymerization Assay
This assay assesses the direct inhibitory effect of this compound on the formation of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.
-
Protocol:
-
Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Varying concentrations of this compound (or vehicle control) are added to the tubulin solution.
-
The mixture is incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The IC50 value is determined by plotting the rate of polymerization against the concentration of this compound.
-
Cell Proliferation Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt XTT is reduced to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cell lines (e.g., HeLa/KB, SK-OV-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
The XTT labeling mixture is added to each well and incubated for several hours.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated.
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI) or DAPI, is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.
-
Protocol:
-
Cells (e.g., U373) are seeded and treated with this compound for a defined period (e.g., 24 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye (e.g., PI).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is analyzed to determine the extent of G2/M arrest.
-
Apoptosis Assays
The induction of apoptosis by this compound can be confirmed through various methods, including Annexin V staining and TUNEL assays.
-
Annexin V Staining (Early Apoptosis):
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells.
-
Protocol: Cells are treated with this compound, harvested, and then incubated with fluorescently labeled Annexin V and a viability dye (like PI or 7-AAD to exclude necrotic cells). The stained cells are then analyzed by flow cytometry.
-
-
TUNEL Assay (Late Apoptosis):
-
Principle: During late apoptosis, DNA fragmentation occurs. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by enzymatically labeling the free 3'-OH ends with fluorescently labeled dUTPs.
-
Protocol: this compound-treated cells are fixed and permeabilized. The cells are then incubated with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs. The incorporated fluorescence is then detected by flow cytometry or fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Conclusion
The early preclinical research on this compound has robustly demonstrated its potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis. The quantitative data on its potent in vitro and in vivo activities, including against multidrug-resistant phenotypes, underscore its promise as a therapeutic candidate. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of this compound and similar compounds in the ongoing development of novel anticancer therapies.
References
Methodological & Application
D-64131: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This document provides detailed protocols for utilizing this compound in cell culture-based assays to assess its anti-proliferative and cytotoxic effects.
Mechanism of Action
This compound exerts its anti-cancer effects by interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The binding of this compound to β-tubulin prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis).
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
| Parameter | Value | Reference |
| IC50 for Tubulin Polymerization | 0.53 µM | [1][2] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa/KB | Cervical Carcinoma | Not specified, active in the nM to µM range | [1][2] |
| SK-OV-3 | Ovarian Adenocarcinoma | Not specified, active in the nM to µM range | [1][2] |
| U373 | Glioblastoma | 74 nM | [1][2] |
| Mean of 12 different tumor cell lines | Various | 62 nM | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol provides a general guideline for the culture of adherent cancer cell lines such as HeLa, SK-OV-3, and U373.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks or plates.
-
Humidified incubator (37°C, 5% CO2).
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 dilution) to a new flask containing pre-warmed complete growth medium.[3][4]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
References
- 1. hela-transfection.com [hela-transfection.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U-373 MG (Uppsala) cell line NOTE: Both the cell line and DNA from the cell line may be available for this product. Please choose -1VL or VIAL for cells, or -DNA-5UG for DNA. [sigmaaldrich.com]
- 4. U-373 MG (Uppsala). Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for D-64131 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-64131 is a potent, orally active tubulin polymerization inhibitor that demonstrates significant antimitotic and cytotoxic activity against a variety of cancer cell lines.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which leads to the destabilization of microtubules. This disruption of microtubule dynamics results in a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells. This compound has shown efficacy in multidrug-resistant (MDR) tumor cell lines, making it a compound of interest for further investigation in oncology research and drug development.[1][2]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a standard XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| HeLa | Cervical Cancer | 0.068 | XTT Proliferation Assay |
| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Proliferation Assay |
| U373 | Glioblastoma | 0.074 | Proliferation Assay |
| Mean (12 of 14 different organs/tissues) | Various | 0.062 | Proliferation Assays |
Data sourced from MedchemExpress product information.[1][2]
Table 2: Inhibitory Activity of this compound on Tubulin Polymerization
| Target | IC50 (µM) |
| Tubulin Polymerization | 0.53 |
Data sourced from MedchemExpress product information.[1][2]
Experimental Protocols
This compound In Vitro Cytotoxicity Assessment using XTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, SK-OV-3, or U373)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO), sterile
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm and 660 nm
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.001 µM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
XTT Assay:
-
Thaw the XTT labeling reagent and the electron-coupling reagent in a 37°C water bath.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well of the 96-well plate.
-
Incubate the plate for 4 hours in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Measure the background absorbance at 660 nm.
-
Subtract the 660 nm absorbance from the 450 nm absorbance to get the corrected absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualization
Caption: Experimental workflow for the this compound in vitro cytotoxicity assay.
Caption: Signaling pathway of tubulin dynamics and inhibition by this compound.
References
Application Notes and Protocols for D-64131 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction:
D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This antimitotic activity makes this compound a valuable tool for cancer research.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for dissolving this compound in dimethyl sulfoxide (DMSO) for in vitro studies.
Data Presentation
Table 1: Quantitative Solubility and Physicochemical Data for this compound
| Parameter | Value | Source |
| CAS Number | 74588-78-6 | [1] |
| Molecular Weight | 251.28 g/mol | [2] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 397.96 mM) | [4] |
| Alternative Solubility | Soluble to 100 mM | |
| Purity | ≥98.98% | [1] |
| IC₅₀ (Tubulin Polymerization) | 0.53 µM | [1][2] |
| IC₅₀ (Tumor Cell Proliferation) | 74 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.13 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. Note: Hygroscopic DMSO can significantly impact solubility; always use a fresh, unopened bottle or anhydrous grade DMSO.[4]
-
Dissolution: Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Note: Solutions are unstable and should be prepared fresh or stored in small, pre-packaged sizes.[2]
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the high-concentration stock solution to a final working concentration for cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve a final concentration of 10 µM.
-
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted working solutions.
Mandatory Visualization
Caption: this compound mechanism of action on tubulin polymerization.
Caption: Workflow for this compound dissolution and preparation.
References
D-64131 IC50 values in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-64131 is a potent, orally active, small-molecule inhibitor of tubulin polymerization. It exerts its antimitotic activity by binding to the colchicine site on β-tubulin, leading to the destabilization of microtubules. This disruption of microtubule dynamics results in a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. These characteristics make this compound a compound of significant interest for cancer research and development. This document provides a summary of its inhibitory concentrations in various cancer cell lines, detailed protocols for assessing its activity, and an overview of the relevant signaling pathways.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference Assay |
| HeLa | Cervical Carcinoma | 0.068 | XTT Assay |
| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Assay |
| U373 | Glioblastoma | 0.074 | Proliferation Assay |
| Mean of 12 different tumor types | Various | 0.062 | Proliferation Assays |
Note: The mean IC50 value of 62 nM was determined from a screen against tumor cells from 12 of 14 different organs and tissues[1].
Experimental Protocols
The determination of IC50 values for this compound is typically performed using cell viability or proliferation assays. The following are detailed protocols for the MTT and XTT assays, which are commonly used for this purpose.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: XTT Assay for Cell Viability
This protocol is also designed for a 96-well plate format and offers the advantage of using a soluble formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay (Step 6).
-
Visualizations
Signaling Pathway of this compound
This compound, as a tubulin polymerization inhibitor binding to the colchicine site, triggers a cascade of events that culminate in apoptotic cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. This arrest can subsequently trigger downstream signaling pathways involving key regulators of apoptosis and cell cycle control.
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for this compound involves a series of sequential steps, from cell culture preparation to data analysis.
Caption: Workflow for IC50 determination.
Mechanism of Action and Downstream Effects
This compound's primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin[1]. This leads to the disruption of the microtubule network, which is crucial for various cellular processes, most notably mitosis. The consequences of this disruption include:
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle[1].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can be mediated by several factors:
-
p53-dependent and -independent pathways: Microtubule-damaging agents can induce apoptosis through pathways that are both dependent and independent of the tumor suppressor protein p53.
-
Bcl-2 Family Proteins: The disruption of microtubules can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.
-
Aurora Kinases: These kinases are key regulators of mitosis, and their activity is closely linked to the integrity of the mitotic spindle. Inhibition of tubulin polymerization can affect Aurora kinase signaling, further contributing to mitotic catastrophe and apoptosis.
-
The cytotoxicity of this compound has also been observed in multidrug-resistant (MDR) and MRP-overexpressing tumor cell lines, suggesting its potential to overcome common mechanisms of drug resistance[1].
References
Application Notes and Protocols for D-64131 In Vivo Xenograft Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-64131 is a potent, orally bioavailable small molecule inhibitor of tubulin polymerization. By binding to β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including a notable in vivo xenograft study utilizing the human amelanoic melanoma MEXF 989 cell line.
This document provides a detailed protocol for establishing a subcutaneous xenograft model in mice and for evaluating the in vivo efficacy of this compound. The protocol is based on established methodologies and specific data from studies involving this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Human Amelanotic Melanoma MEXF 989 Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | 200 mg/kg, oral administration, daily (days 1-5, 8-9, and 15-18) | Significant tumor growth inhibition | [1] |
| This compound | 400 mg/kg, oral administration, daily (days 1-5, 8-9, and 15-18) | Significant tumor growth inhibition | [1] |
Note: Specific quantitative data on the percentage of tumor growth inhibition or T/C ratio were not publicly available in the reviewed literature. The reported outcome was a qualitative "significant tumor growth inhibition"[1].
Experimental Protocols
Cell Line and Culture Conditions
Cell Line: Human Amelanotic Melanoma MEXF 989
Culture Medium: While specific media formulations for MEXF 989 are not detailed in readily available literature, general recommendations for human melanoma cell lines can be followed. A common basal medium is RPMI-1640 or DMEM.
-
Recommended Basal Medium: RPMI-1640
-
Supplements:
-
10% Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
-
1% Penicillin-Streptomycin
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂. Some melanoma cell lines may benefit from a slightly lower temperature of 36.5°C[2].
-
Subculture: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend cells in fresh medium and re-plate at a lower density.
Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or other immunodeficient strains (e.g., SCID, NOD/SCID).
-
Age: 6-8 weeks
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Subcutaneous Xenograft Establishment
-
Cell Preparation:
-
Harvest MEXF 989 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel®. Keep the cell/Matrigel suspension on ice to prevent premature solidification.
-
-
Tumor Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Using a 27- or 30-gauge needle and a 1 mL syringe, subcutaneously inject 100-200 µL of the cell suspension.
-
Monitor the mice for any adverse reactions after the procedure.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
-
Formulation (Suggested):
-
While the exact vehicle used in the published study for this compound is not specified, a common vehicle for oral administration of hydrophobic compounds in mice is a mixture of 10% DMSO, 40% PEG300, and 50% sterile water or a suspension in 0.5% methylcellulose .
-
Prepare the formulation fresh daily. The compound should be fully dissolved or homogeneously suspended.
-
-
Administration:
-
Route: Oral gavage (p.o.)
-
Dosage: 200-400 mg/kg body weight.
-
Frequency: Daily, following the schedule from the published study (e.g., days 1-5, 8-9, and 15-18).
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
-
Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as:
-
Tumor Growth Inhibition (TGI) % = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
T/C Ratio % = (Mean tumor volume of the treated group at a specific time / Mean tumor volume of the control group at the same time) x 100 .
-
-
The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if there are signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway of Tubulin Inhibitors
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for this compound In Vivo Xenograft Study
Caption: Experimental workflow for the this compound xenograft study.
References
Application Notes and Protocols for Cell-Based Tubulin Polymerization Assay Using D-64131
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based tubulin polymerization assay to characterize the effects of D-64131, a potent, orally active tubulin inhibitor. The provided methodology enables researchers to visualize and quantify the disruption of microtubule networks in cultured cells, a key indicator of the compound's antimitotic activity.
Introduction
This compound is a novel tubulin polymerization inhibitor with demonstrated antimitotic and cytotoxic activities.[1][2] It functions by binding to the colchicine binding site on β-tubulin, which leads to the destabilization and depolymerization of microtubules.[1][3] This disruption of the microtubule cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][3] This cell-based assay provides a robust method to assess the in-cell efficacy of this compound and similar compounds by directly observing their effects on the microtubule network through immunofluorescence microscopy and subsequent quantitative image analysis.
Principle of the Assay
This assay relies on immunofluorescence staining of the microtubule network in cultured cells following treatment with this compound. Cells are seeded in a multi-well plate, treated with a concentration range of the compound, and then fixed and permeabilized to allow for antibody access to the intracellular microtubule network. The microtubules are stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained to aid in cell identification and counting. High-content imaging and analysis are then used to quantify the extent of microtubule depolymerization, allowing for the determination of an IC50 value, the concentration of this compound that causes a 50% reduction in the microtubule network integrity.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound from various assays.
| Assay Type | Cell Line/System | Parameter | IC50 Value |
| Tubulin Polymerization (in vitro) | Porcine brain tubulin | Polymerization Inhibition | 0.53 µM[1][4] |
| Cell Proliferation | Various Tumor Cell Lines | Mean Proliferation Inhibition | 62 nM[1] |
| Cell Proliferation | U373 | Proliferation Inhibition | 74 nM[1] |
| Cell Cycle | U373 | G2/M Arrest | 62.7 nM[1] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa (human cervical adenocarcinoma) or A549 (human lung carcinoma) cells are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Control Compounds: Nocodazole (positive control for microtubule destabilization) and Paclitaxel (control for microtubule stabilization).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.[3]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody (e.g., clone DM1A).
-
Secondary Antibody: Goat anti-mouse IgG secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Anti-fade mounting medium.
-
Multi-well plates: 96-well, black-walled, clear-bottom imaging plates.
Experimental Workflow
Caption: Experimental workflow for the cell-based tubulin polymerization assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well imaging plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include wells for vehicle control (DMSO), a positive control for microtubule destabilization (e.g., 10 µM Nocodazole), and a control for microtubule stabilization (e.g., 10 µM Paclitaxel).
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound and control compounds.
-
Incubate the plate for a suitable duration, for example, 6 hours, at 37°C.[5]
-
-
Immunofluorescence Staining:
-
Fixation: Gently aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.[3]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 100 µL of 0.3% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add 100 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[3]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in blocking buffer (e.g., 1:1000 dilution). Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the fluorescently labeled secondary antibody and DAPI in PBS. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Add a small volume of mounting medium to each well. The plate is now ready for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope equipped with a camera. Capture images for both the tubulin channel (e.g., FITC/Alexa Fluor 488) and the nuclear channel (DAPI).
-
Use image analysis software to quantify the integrity of the microtubule network. A common method is to measure the total fluorescence intensity of the tubulin stain per cell.[6]
-
The software should first identify the nuclei based on the DAPI stain to define the cell boundaries.
-
Within these boundaries, the total intensity of the tubulin fluorescence is measured.
-
Normalize the data to the vehicle control (DMSO-treated cells), which is set to 100% microtubule integrity.
-
Plot the normalized microtubule intensity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
This application note provides a comprehensive protocol for a cell-based tubulin polymerization assay to characterize the activity of this compound. By following this detailed methodology, researchers can effectively visualize and quantify the compound-induced disruption of the microtubule network, providing valuable insights into its mechanism of action and cellular potency. This assay is a critical tool for the preclinical evaluation of tubulin-targeting anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.5. Immunofluorescence Staining [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by D-64131 Using Flow Cytometry
Abstract
This application note provides a comprehensive protocol for the analysis of cell cycle distribution in cancer cell lines treated with D-64131, a novel and potent inhibitor of Polo-like kinase 1 (PLK1). The described methodology utilizes propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). The results demonstrate that this compound induces a robust G2/M arrest, consistent with its mechanism of action as a PLK1 inhibitor. This protocol is intended for researchers in cell biology, oncology, and drug development who are investigating cell cycle-targeted therapies.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting key regulators of the cell cycle is a promising strategy for cancer therapy. Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in the G2/M transition, mitosis, and cytokinesis. Its overexpression is frequently observed in various human cancers, making it an attractive target for drug development.
This compound is a novel small molecule inhibitor designed to selectively target the kinase activity of PLK1. Inhibition of PLK1 is expected to disrupt mitotic progression, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Flow cytometry is a powerful technique for cell cycle analysis. By staining DNA with a fluorescent dye such as propidium iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. This application note details a robust protocol for treating cancer cells with this compound and analyzing the resulting cell cycle arrest using PI-based flow cytometry.
Signaling Pathway
Polo-like kinase 1 (PLK1) is a master regulator of the G2/M transition and mitosis.[1][2] Its expression and activity increase during the G2 phase, peaking in mitosis.[2] PLK1 is activated by Aurora A kinase, which phosphorylates PLK1 on a key threonine residue (Thr210).[3][4] Once active, PLK1 phosphorylates a multitude of downstream substrates to orchestrate critical mitotic events, including centrosome maturation, bipolar spindle formation, and the activation of the Cdc25C phosphatase.[1][2][5] Cdc25C, in turn, removes inhibitory phosphates from Cyclin B1-Cdk1, the master initiator of mitosis, thereby triggering entry into the M phase.
This compound, as a PLK1 inhibitor, directly blocks the kinase activity of PLK1. This inhibition prevents the phosphorylation of downstream targets essential for mitotic entry. As a result, the activation of the Cyclin B1-Cdk1 complex is halted, and cells are unable to transition from the G2 to the M phase, leading to a G2/M cell cycle arrest.
Caption: Simplified PLK1 signaling pathway at the G2/M transition and the inhibitory action of this compound.
Experimental Protocol
This protocol is optimized for a human cancer cell line (e.g., HeLa, HCT116) grown in a 6-well plate format.
3.1. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: 10 mM stock solution in DMSO.
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Fixative: 70% Ethanol (ice-cold).
-
Staining Solution:
-
Propidium Iodide (PI): 50 µg/mL in PBS.
-
RNase A: 100 µg/mL in PBS.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
6-well tissue culture plates.
-
Flow cytometer.
-
Microcentrifuge.
-
Vortex mixer.
-
3.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for cell cycle analysis following this compound treatment.
3.3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HeLa cells to approximately 70-80% confluency.
-
Trypsinize the cells, count them, and determine viability.
-
Seed 5 x 10^5 viable cells per well into a 6-well plate.
-
Incubate the plates overnight at 37°C with 5% CO2.
Day 2: this compound Treatment
-
Prepare working concentrations of this compound by diluting the 10 mM stock in culture medium. A typical concentration range to test would be 10 nM, 50 nM, and 100 nM.
-
Prepare a vehicle control by adding the same volume of DMSO as used for the highest this compound concentration to fresh culture medium.
-
Carefully aspirate the old medium from the wells.
-
Add 2 mL of the medium containing the appropriate this compound concentration or vehicle control to each well.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: Cell Harvesting, Fixation, and Staining
-
Harvesting:
-
Aspirate the medium from each well and collect it in a labeled 1.5 mL microcentrifuge tube (to collect any floating, apoptotic cells).
-
Wash the adherent cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes until cells detach.
-
Resuspend the detached cells in 1 mL of culture medium and transfer them to the corresponding microcentrifuge tube from the first step.
-
Centrifuge the tubes at 300 x g for 5 minutes.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Aspirate the supernatant.
-
Gently vortex the cell pellet to break up clumps.
-
While vortexing at low speed, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This prevents cell clumping.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Aspirate the ethanol.
-
Wash the cells with 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
3.4. Flow Cytometry Acquisition and Analysis
-
Transfer the stained cells to flow cytometry tubes.
-
Set up the flow cytometer to measure the fluorescence of propidium iodide (typically using a 488 nm excitation laser and detecting emission at ~617 nm).
-
Acquire at least 10,000 events (cells) for each sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the single-cell population to exclude doublets and debris.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to the DNA content histogram to deconvolve the G1, S, and G2/M populations and determine the percentage of cells in each phase.
Data Presentation
The following table summarizes the expected results from treating HeLa cells with this compound for 24 hours.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (10 nM) | 48.5 ± 2.8 | 20.1 ± 2.2 | 31.4 ± 2.9 |
| This compound (50 nM) | 25.3 ± 2.1 | 10.5 ± 1.5 | 64.2 ± 4.5 |
| This compound (100 nM) | 15.8 ± 1.9 | 5.7 ± 1.1 | 78.5 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The data clearly show a dose-dependent increase in the percentage of cells in the G2/M phase following treatment with this compound. Concurrently, there is a significant decrease in the percentage of cells in the G1 and S phases. This accumulation of cells in G2/M is the characteristic phenotype of PLK1 inhibition and confirms the mechanism of action of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV in G1/G0 Peak | - Inconsistent staining- Cell clumping- Incorrect flow rate | - Ensure thorough resuspension in staining buffer.- Filter cells through a 40 µm mesh before analysis.- Use a low to medium flow rate during acquisition. |
| Excessive Debris | - High cell death- Harsh cell handling | - Check cell viability before and after treatment.- Handle cells gently during harvesting and washing.- Use a forward scatter (FSC) vs. side scatter (SSC) gate to exclude debris. |
| No Shift in Cell Cycle | - Inactive compound- Cell line is resistant- Incorrect dosage | - Verify the activity and concentration of this compound.- Test a different cell line known to be sensitive to PLK1 inhibitors.- Perform a dose-response and time-course experiment. |
Conclusion
This application note provides a detailed protocol for the evaluation of the cell cycle effects of the PLK1 inhibitor, this compound. The methodology described herein, utilizing propidium iodide staining and flow cytometry, is a robust and reliable method for quantifying drug-induced cell cycle arrest. The expected results confirm that this compound effectively inhibits cell cycle progression, leading to a significant accumulation of cells in the G2/M phase. This protocol can be readily adapted for the screening and characterization of other compounds targeting the cell cycle machinery.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Regulation of PLK1 Activity at G2/M Transition [reactome.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Assessing Cell Viability in D-64131 Treated Cells using Propidium Iodide Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing cell viability in response to treatment with D-64131, a potent, orally active tubulin inhibitor. This compound exerts its antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Propidium iodide (PI) staining, a reliable method for identifying non-viable cells, is employed to quantify the cytotoxic effects of this compound.[3] This protocol is designed for analysis using flow cytometry, a high-throughput technique for single-cell analysis.
Introduction to this compound
This compound is a novel small molecule that targets the tubulin cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[1][4] By binding to β-tubulin, this compound disrupts the dynamic assembly of microtubules, which is essential for the formation of the mitotic spindle during cell division.[1][2] This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2] The potent anti-proliferative and anti-tumor activity of this compound makes it a compound of interest in cancer research.[1][4]
Principle of Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[5] It is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells.[3] However, in dead or dying cells with compromised membrane integrity, PI can enter the cell and bind to the DNA, emitting a bright red fluorescence when excited by a laser.[3][6] This characteristic allows for the differentiation and quantification of live versus dead cells within a population.[7] In the context of this compound treatment, an increase in PI-positive cells indicates an increase in cell death induced by the compound.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, staining with propidium iodide, and analyzing the samples by flow cytometry.
Materials and Reagents
-
This compound (MedchemExpress)[1]
-
Propidium Iodide (PI) Staining Solution (e.g., 1 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes (FACS tubes)
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
For adherent cells, seed them in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
For suspension cells, seed them in appropriate culture flasks or plates.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10, 50, 100, 500 nM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully remove the medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step once more to ensure complete removal of medium.
-
-
Propidium Iodide Staining:
-
After the final wash, aspirate the supernatant and resuspend the cell pellet in 100-500 µL of cold PBS.
-
Add 1-5 µL of the propidium iodide stock solution to each sample for a final concentration of 1-2 µg/mL. The optimal concentration may need to be determined empirically.
-
Gently vortex the tubes.
-
Incubate the cells on ice or at room temperature for 5-15 minutes, protected from light.[8][9] Note: Do not wash the cells after adding PI, as the dye needs to be present during data acquisition.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use the appropriate laser and filter settings for PI detection (typically excited by a 488 nm laser and detected in the red fluorescence channel, e.g., FL2 or FL3).[10]
-
Record a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Set up compensation controls if performing multi-color staining with other fluorescent markers. For single-color PI staining, an unstained control is sufficient to set the baseline fluorescence.
-
Data Presentation
The data obtained from the flow cytometry analysis can be presented in a table to clearly summarize the dose-dependent effect of this compound on cell viability.
| This compound Concentration (nM) | Treatment Duration (hours) | Percentage of Live Cells (PI-negative) | Percentage of Dead Cells (PI-positive) |
| 0 (Vehicle Control) | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 500 | 24 | ||
| 0 (Vehicle Control) | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 | ||
| 500 | 48 |
Signaling Pathway
Troubleshooting
-
High background staining in the control group: This could be due to a high percentage of dead cells in the initial population or harsh handling during the harvesting and staining procedure. Ensure gentle pipetting and centrifugation.
-
Weak PI signal: The concentration of PI may be too low, or the incubation time may be too short. Optimize these parameters.
-
Cell clumps: Clumps can clog the flow cytometer. Ensure single-cell suspension by gentle pipetting and, if necessary, filtering the samples through a cell strainer before analysis.
Safety Precautions
Propidium iodide is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.[9] Dispose of PI-containing waste according to institutional guidelines. This compound is a research compound, and its toxicological properties are not fully characterized; handle with care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 4. adooq.com [adooq.com]
- 5. Propidium iodide - Wikipedia [en.wikipedia.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Propidium iodide staining: Significance and symbolism [wisdomlib.org]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for D-64131 in Multi-Drug Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-drug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5][6] D-64131 is an orally active, potent tubulin inhibitor that has demonstrated significant antimitotic activity.[7][8] It functions by binding to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[7][9] Notably, this compound has shown cytotoxicity towards MDR/MRP (Multidrug Resistance-associated Protein) tumor cell lines, suggesting its potential to overcome common mechanisms of drug resistance.[7][8][9]
These application notes provide a comprehensive overview of the use of this compound in MDR cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in in vitro research.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HeLa | Cervical Cancer | 0.068 | XTT Proliferation Assay | [7][8] |
| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Proliferation Assay | [7][8] |
| U373 | Glioblastoma | 0.074 (Proliferation) | Not Specified | [7] |
| U373 | Glioblastoma | 0.0627 (Cell Cycle) | Not Specified | [7] |
| General Panel | 12 of 14 different organs | 0.062 (Mean) | Not Specified | [7] |
Table 2: Tubulin Polymerization Inhibition by this compound
| Target | IC50 (µM) | Assay Condition | Reference |
| Tubulin Polymerization | 0.53 | In Vitro Assay | [7][8] |
Mechanism of Action in MDR Cancer Cells
This compound's efficacy in MDR cancer cells is likely attributed to its ability to circumvent the P-glycoprotein efflux pump. As a colchicine-binding site inhibitor, its chemical structure may not be recognized as a substrate by P-gp, allowing it to accumulate within resistant cells and exert its cytotoxic effects.
Caption: Proposed mechanism of this compound in overcoming P-gp mediated multi-drug resistance.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in multi-drug resistant cancer cell lines.
Cell Culture and Maintenance of MDR Cell Lines
Objective: To maintain healthy cultures of both the parental (sensitive) and the multi-drug resistant (MDR) cancer cell lines for subsequent experiments.
Materials:
-
Parental cancer cell line (e.g., K562/S)
-
MDR cancer cell line (e.g., K562/A, doxorubicin-resistant)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Drug used to induce resistance (e.g., Doxorubicin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture both parental and MDR cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For the MDR cell line, maintain a low concentration of the selecting drug in the culture medium to ensure the continued expression of the resistance phenotype. The concentration should be determined empirically to select for resistant cells without causing excessive cell death.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density. For suspension cells, dilute the culture with fresh medium.
-
Prior to any experiment, culture the MDR cells in a drug-free medium for at least one week to avoid interference from the selecting agent.
Caption: General workflow for the culture of MDR cancer cell lines.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of this compound on parental and MDR cancer cell lines and to calculate the IC50 values.
Materials:
-
Parental and MDR cells
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
Microplate reader
Protocol:
-
Seed the parental and MDR cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium. The concentration range should be chosen to bracket the expected IC50 value (e.g., 0.001 µM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in parental and MDR cancer cell lines.
Materials:
-
Parental and MDR cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed the parental and MDR cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of parental and MDR cancer cell lines.
Materials:
-
Parental and MDR cells
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed the parental and MDR cells in 6-well plates.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for the treatment of multi-drug resistant cancers. Its mechanism of action as a tubulin inhibitor that is not a substrate for P-glycoprotein allows it to effectively induce cell cycle arrest and apoptosis in cancer cells that have developed resistance to other chemotherapeutics. The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize the activity of this compound in various MDR cancer models, contributing to the development of more effective cancer therapies.
References
- 1. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing D-64131 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-64131 in in vitro experiments.
Troubleshooting and Optimization Guides
Data Presentation: In Vitro Efficacy of this compound
This compound is a potent, orally active tubulin inhibitor with antimitotic properties.[1] It functions by binding to the colchicine site on β-tubulin, leading to the destabilization of microtubules and arresting cells in the G2/M phase of the cell cycle.[1][2] The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
| Assay Type | Target/Process | IC₅₀ Value (µM) | Source |
| Tubulin Polymerization | Tubulin Assembly | 0.53 | [1] |
Table 1: Biochemical Assay Data for this compound.
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (nM) | Incubation Time (hours) | Source |
| U373 | Glioblastoma-Astrocytoma | Proliferation | 74 | Not Specified | [1] |
| U373 | Glioblastoma-Astrocytoma | Cell Cycle | 62.7 | Not Specified | [1] |
| HeLa | Cervical Carcinoma | XTT | 68 | 48 | [1] |
| SK-OV-3 | Ovarian Adenocarcinoma | XTT | 680 | Not Specified | [1] |
| Various | 12 Different Tumor Types | Proliferation | 62 (mean) | Not Specified | [1] |
Table 2: Cell-Based Assay Data for this compound.
Note: this compound has demonstrated cytotoxicity against multidrug-resistant (MDR/MRP) tumor cell lines, suggesting it may not be a substrate for common efflux pumps.[1][2]
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving this compound.
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
-
Measurement:
-
For MTT: Add the solubilization solution to dissolve the formazan crystals.
-
For XTT: The product is water-soluble.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC₅₀ value.
Starting Concentration Range: Based on available data, a starting concentration range of 1 nM to 10 µM is recommended.[1]
This biochemical assay measures the effect of this compound on tubulin polymerization in vitro.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound
-
DMSO
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.
-
Assay Setup: In a pre-warmed 96-well plate, add the polymerization buffer and the desired concentrations of this compound or vehicle control (DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect.
Starting Concentration Range: A starting concentration range of 0.1 µM to 10 µM is recommended, as the reported IC₅₀ for tubulin polymerization is 0.53 µM.[1]
This protocol is for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture dishes and allow them to attach overnight. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor. It binds to the colchicine binding site on β-tubulin, which leads to the destabilization of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[1][2]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. For use in cell culture experiments, the DMSO stock should be diluted in the culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation of hydrophobic compounds like this compound upon dilution from a DMSO stock into aqueous media is a common issue. Here are some troubleshooting steps:
-
Increase the volume of media for dilution: Dilute the DMSO stock in a larger volume of media before adding it to the cells.
-
Pre-warm the media: Adding the DMSO stock to pre-warmed media can sometimes improve solubility.
-
Vortex during dilution: Vortex the media while adding the DMSO stock to ensure rapid and thorough mixing.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant like Pluronic F-68 can help maintain solubility, but this should be tested for its effects on your specific cell line and assay.
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as precipitation may occur over time.
Q4: I am not observing the expected G2/M arrest. What could be the reason?
A4: There are several potential reasons for not observing the expected G2/M arrest:
-
Sub-optimal concentration: The concentration of this compound may be too low to induce a significant cell cycle block. It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect timing: The time point of analysis may be too early or too late. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal time to observe maximum G2/M arrest.
-
Cell line resistance: While this compound is effective against some multidrug-resistant cell lines, your specific cell line may have other resistance mechanisms.[1][2]
-
Compound degradation: Ensure that the this compound stock solution has been stored properly and has not degraded.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is characterized as a tubulin inhibitor, specific off-target screening data is not widely available. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. If you observe unexpected phenotypes, it is advisable to:
-
Use the lowest effective concentration of this compound.
-
Validate your findings using another tubulin inhibitor with a different chemical scaffold that also binds to the colchicine site.
-
If available, use a structurally related but inactive analog of this compound as a negative control.
References
D-64131 off-target effects in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with D-64131. The information is designed to address specific issues that may be encountered during cancer research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent tubulin inhibitor. Its primary mechanism involves binding to the colchicine binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the known "off-target" effects of this compound?
A2: Currently, there is limited information in the public domain detailing specific molecular off-target effects of this compound, such as binding to other kinases. The term "off-target effects" in the context of colchicine-binding site inhibitors often refers to toxicities observed in vivo. These toxicities can arise from the compound's primary mechanism of action affecting healthy, dividing cells. Colchicine itself has a narrow therapeutic index, with potential side effects including gastrointestinal issues, neutropenia, and bone marrow damage.[2][3] While this compound is reported to be well-tolerated at efficacious doses in preclinical models, researchers should be mindful of potential on-target toxicities in normal tissues.
Q3: Is this compound effective against multidrug-resistant (MDR) cancer cell lines?
A3: Yes, this compound has demonstrated cytotoxicity toward MDR/MRP (Multidrug Resistance-Associated Protein) tumor cell lines.[1][2] This suggests that it may not be a substrate for common efflux pumps like P-glycoprotein, which is a frequent mechanism of resistance to other tubulin inhibitors like taxanes.[3]
Q4: What is the recommended solvent for this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to note that solutions may be unstable and should be prepared fresh.[4] For in vivo studies, appropriate formulation vehicles should be used to ensure solubility and bioavailability.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
In Vitro Cell-Based Assays
Problem 1: Higher than expected IC50 values for cell proliferation.
-
Possible Cause 1: Compound Instability. this compound solutions may not be stable over long periods.
-
Troubleshooting: Always prepare fresh stock solutions of this compound in DMSO immediately before use. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Insensitivity. While potent against many cell lines, intrinsic or acquired resistance can occur.
-
Troubleshooting:
-
Verify the identity of your cell line via short tandem repeat (STR) profiling.
-
Test a range of concentrations to establish a full dose-response curve.
-
Include a sensitive positive control cell line in your experiments.
-
Consider assessing the expression levels of different β-tubulin isotypes, as this can influence sensitivity to tubulin inhibitors.
-
-
-
Possible Cause 3: Suboptimal Seeding Density. Cell density can influence the apparent IC50 value.
-
Troubleshooting: Optimize cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the assay.
-
Problem 2: Inconsistent results in cell cycle analysis.
-
Possible Cause 1: Incomplete Cell Fixation. Improper fixation can lead to poor quality DNA staining and inaccurate cell cycle profiles.
-
Possible Cause 2: RNA Contamination. Propidium iodide (PI) can also bind to double-stranded RNA, which can interfere with the DNA content signal.
-
Troubleshooting: Treat fixed cells with RNase A to degrade RNA before PI staining.[6]
-
-
Possible Cause 3: Cell Clumping. Aggregates of cells will be interpreted as being in G2/M or as polyploid, skewing the results.
-
Troubleshooting: Ensure a single-cell suspension is achieved before fixation. After staining, passing the cells through a cell strainer or nylon mesh can remove clumps before analysis by flow cytometry.[5]
-
Biochemical Assays
Problem 3: No inhibition observed in a tubulin polymerization assay.
-
Possible Cause 1: Inactive Tubulin. Tubulin is a sensitive protein that can lose its polymerization competency if not handled correctly.
-
Troubleshooting:
-
Use high-purity (>99%) tubulin.
-
Reconstitute tubulin on ice and use it promptly. Avoid keeping it at room temperature for extended periods.
-
Ensure the assay buffer contains GTP and is at the correct pH and temperature (polymerization is typically initiated by warming to 37°C).[7]
-
-
-
Possible Cause 2: Incorrect Assay Conditions. The polymerization of tubulin is sensitive to temperature and buffer composition.
-
Troubleshooting:
-
Pre-warm the plate reader to 37°C before starting the measurement.
-
Ensure the buffer composition matches recommended protocols (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[7]
-
Include a known inhibitor (e.g., colchicine, nocodazole) and a known stabilizer (e.g., paclitaxel) as controls to validate the assay.[7]
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Target | IC50 Value | Reference |
| Tubulin Polymerization | (Biochemical Assay) | 0.53 µM | [2][4] |
| Cell Proliferation | U373 (Glioblastoma) | 74 nM | [2][3] |
| Cell Cycle | U373 (Glioblastoma) | 62.7 nM | [2][3] |
| Cell Proliferation | Mean of 12/14 tumor types | 62 nM | [2] |
| Cell Proliferation | HeLa/KB (Cervical Carcinoma) | 1 nM - 1 µM range | [2] |
Key Experimental Protocols
Cell Proliferation Assay (XTT)
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to formazan.
-
Data Acquisition: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment.
-
Cell Treatment: Culture cells to ~60% confluency and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at 4°C.[5]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[6]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Gate on single cells to exclude doublets.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol describes a biochemical assay to directly measure the effect of this compound on tubulin polymerization.
-
Preparation: Reconstitute high-purity tubulin protein in an appropriate buffer (e.g., G-PEM with GTP) on ice.[8] Keep all components on ice.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing pre-diluted this compound or control compounds (vehicle, polymerization inhibitor, polymerization stabilizer).
-
Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The light scattering by microtubules as they form leads to an increase in absorbance.[7]
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of this compound-treated samples to the controls to determine the inhibitory effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of resistance to D-64131
Notice: Information regarding mechanisms of resistance to the novel antitumor agent D-64131 is not yet publicly available. Research on this compound is in its early stages, and resistance pathways have not been characterized in published literature. The following content is based on general principles of drug resistance in similar classes of compounds and will be updated as specific data on this compound emerges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel benzothiazole derivative that has been shown to induce apoptosis in various cancer cell lines. Its cytotoxic effects are mediated through the induction of the tumor suppressor protein p53 and the subsequent activation of caspase-3. It also appears to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and cell division.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential general mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been identified, cancer cells can develop resistance to antitumor agents through several general mechanisms. These may include:
-
Alterations in the drug target: Mutations or changes in the expression of topoisomerase IIα could reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Alterations in apoptotic pathways: Mutations or changes in the expression of key proteins in the p53 and caspase pathways could make cells less susceptible to apoptosis induction.
-
Activation of alternative survival pathways: Cancer cells may activate pro-survival signaling pathways to counteract the cytotoxic effects of the drug.
Troubleshooting Guide: Investigating Reduced this compound Sensitivity
If you are observing a decrease in the efficacy of this compound in your experiments, the following troubleshooting guide provides a structured approach to investigate potential resistance.
Initial Checks & Experimental Validation
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Reagent variability | Ensure the this compound stock solution is freshly prepared and has been stored correctly. Verify the concentration and purity of the compound. |
| Cell line integrity | Perform cell line authentication to rule out contamination or misidentification. Regularly check for mycoplasma contamination. | |
| Gradual loss of efficacy | Development of resistance | Proceed to the experimental workflows outlined below to investigate potential resistance mechanisms. |
Experimental Workflow for Investigating Resistance
The following diagram outlines a general workflow for investigating the mechanisms of reduced sensitivity to this compound.
Caption: A general experimental workflow for investigating acquired resistance to this compound.
Detailed Experimental Protocols
The following are generalized protocols. You may need to optimize them for your specific cell lines and experimental conditions.
Determination of IC50 Values (Cell Viability Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.
Western Blot Analysis of Protein Expression
This protocol is to assess the expression levels of proteins potentially involved in resistance (e.g., topoisomerase IIα, p53, caspases, ABC transporters).
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathway Implicated in this compound Action
The following diagram illustrates the currently understood signaling pathway for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Technical Support Center: Overcoming D-64131 Resistance in Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the tubulin inhibitor D-64131 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, small molecule tubulin inhibitor. It binds to the colchicine binding site on β-tubulin, which leads to the destabilization of microtubules.[1][2] This disruption of microtubule dynamics arrests cells in the M-phase of the cell cycle, ultimately leading to apoptosis.[2] this compound has shown efficacy in a wide range of tumor cell lines, including those with multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP).[1][2]
Q2: My tumor cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific studies on acquired resistance to this compound are limited, resistance to colchicine-binding site inhibitors typically arises from one or a combination of the following mechanisms:
-
Alterations in the drug target (β-tubulin):
-
Mutations: Point mutations in the β-tubulin gene can alter the colchicine binding site, reducing the affinity of this compound for its target.[3][4][5]
-
Expression of different β-tubulin isotypes: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, has been linked to resistance to various microtubule-targeting agents.[6][7][8] However, some evidence suggests that colchicine-binding site inhibitors may be less susceptible to this resistance mechanism compared to taxanes.[7]
-
-
Reduced intracellular drug concentration:
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a series of experiments are recommended. These are detailed in the Troubleshooting Guides and Experimental Protocols sections below. A general workflow is as follows:
Caption: Experimental workflow for investigating this compound resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. |
| Inaccurate Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a single-cell suspension before plating. |
| Drug Dilution and Stability | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. This compound is typically dissolved in DMSO.[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. |
| Assay-Specific Issues (e.g., MTT) | Some tetrazolium-based assays can be affected by the metabolic state of the cells, which might be altered in resistant lines. Consider using a different viability assay, such as a crystal violet or a luminescence-based assay (e.g., CellTiter-Glo®), for comparison. |
| Data Analysis | Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value. Ensure that the top and bottom plateaus of the curve are well-defined. |
Issue 2: My this compound-resistant cells show cross-resistance to other drugs
| Observed Cross-Resistance Pattern | Potential Mechanism | Next Steps |
| Resistance to other colchicine-site binders (e.g., colchicine, combretastatin A4) but sensitivity to taxanes (e.g., paclitaxel). | Alterations in the colchicine binding site of β-tubulin (mutations or isotype changes). | Proceed to analyze β-tubulin isotype expression and sequence the β-tubulin gene. |
| Broad resistance to a variety of structurally and functionally unrelated drugs, including other tubulin inhibitors and non-tubulin targeting agents. | Overexpression of ABC transporters (e.g., P-glycoprotein/ABCB1). | Perform Western blotting for ABCB1 and a functional efflux assay. |
| Resistance to both microtubule-stabilizing (e.g., paclitaxel) and -destabilizing agents. | This is a more complex phenotype and could involve multiple mechanisms, such as alterations in microtubule dynamics or upregulation of survival pathways. | A more comprehensive investigation including analysis of microtubule dynamics and apoptosis pathways may be necessary. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a this compound resistant cell line by continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial IC50 of this compound in the parental cell line.[14]
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[15]
-
Monitoring and Maintenance: Regularly monitor the cells for viability and growth. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to ensure the stability of the resistant phenotype.
-
Validation: Periodically assess the IC50 of this compound in the resistant cell line to confirm a stable increase compared to the parental line. A 3-fold or higher increase in IC50 is generally considered significant.[16]
Caption: Workflow for generating a this compound resistant cell line.
Protocol 2: Western Blotting for β-Tubulin Isotypes and ABCB1
-
Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against βI-tubulin, βIII-tubulin, ABCB1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Table 1: Recommended Antibody Dilutions
| Antibody | Suggested Starting Dilution | Vendor (Example) |
| βI-Tubulin | 1:1000 | Abcam |
| βIII-Tubulin | 1:1000 | Cell Signaling Technology |
| ABCB1 (P-glycoprotein) | 1:500 - 1:1000 | Santa Cruz Biotechnology |
| GAPDH | 1:5000 | Cell Signaling Technology |
| β-Actin | 1:5000 | Sigma-Aldrich |
Protocol 3: siRNA-mediated Knockdown of ABCB1
This protocol can be used to functionally validate the role of ABCB1 in this compound resistance.
-
Cell Seeding: Seed the this compound-resistant cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with ABCB1-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the knockdown of ABCB1 protein expression by Western blotting.
-
Cell Viability Assay: Re-plate the remaining transfected cells in a 96-well plate and perform a this compound dose-response experiment to determine if the knockdown of ABCB1 re-sensitizes the cells to the drug.
Caption: Workflow for siRNA-mediated knockdown of ABCB1.
Protocol 4: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule morphology in response to this compound treatment.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat the cells with this compound at various concentrations (e.g., IC50 and 10x IC50) for an appropriate duration (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Staining: Incubate with an anti-α-tubulin or anti-β-tubulin antibody for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization, such as a diffuse tubulin signal and loss of filamentous structures in this compound-treated cells compared to the well-defined microtubule network in control cells.
Potential Signaling Pathways Involved in this compound Resistance
Resistance to tubulin inhibitors can also be influenced by alterations in signaling pathways that regulate cell survival and apoptosis.
Caption: Simplified signaling pathway of this compound action and potential resistance. Upregulation of survival pathways like PI3K/Akt can inhibit apoptosis, contributing to drug resistance.
Disclaimer: The information provided in this technical support center is for research purposes only. The resistance mechanisms for this compound are largely inferred from studies on other colchicine-binding site inhibitors, and further research is needed to confirm these mechanisms specifically for this compound. The experimental protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mutations in alpha- and beta-tubulin that stabilize microtubules and confer resistance to colcemid and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in beta-tubulin map to domains involved in regulation of microtubule stability in epothilone-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHO mutants resistant to colchicine, colcemid or griseofulvin have an altered beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUBB3 overexpression has a negligible effect on the sensitivity to taxol in cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. βIII-tubulin overexpression is linked to aggressive tumor features and genetic instability in urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study on ABCB1-dependent efflux of anthracyclines and their metabolites: consequences for cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-64131 Cytotoxicity Assays
Welcome to the technical support center for D-64131 cytotoxicity assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: High variability in IC50 values between experiments.
Q: We are observing significant variability in the IC50 value of this compound across different experimental runs. What are the potential causes and solutions?
A: Inconsistent IC50 values for this compound can stem from several factors related to the compound, cell culture conditions, and assay procedures. This compound is an orally active tubulin inhibitor that exerts its antimitotic activity by binding to the colchicine site on β-tubulin, leading to G2/M phase arrest and subsequent apoptosis.[1][2] This mechanism is highly dependent on cell proliferation rates.
Troubleshooting Checklist:
-
Compound Integrity and Solubility:
-
Fresh Stock Solutions: Are you using freshly prepared stock solutions of this compound for each experiment? The compound's stability in solution over time may vary.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.[3] A solvent-only control is crucial to rule out solvent-induced cytotoxicity.[3]
-
-
Cell Culture Conditions:
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Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered drug sensitivity.
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Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[3] Ensure a homogenous cell suspension before seeding and use a consistent cell counting method. High cell density can also result in an unexpectedly high signal.
-
Cell Viability: Always check the viability of your cells before seeding. It should be greater than 95%.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Ensure that the incubation time is consistent across all experiments.
-
Pipetting Accuracy: Errors in pipetting, especially when preparing serial dilutions from a concentrated stock, can introduce significant variability.[3] Use calibrated pipettes and consider performing serial dilutions to avoid handling very small volumes.[3]
-
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
Q: Our results from an MTT assay show a dose-dependent decrease in cell viability with this compound, but an LDH release assay shows no significant increase in cytotoxicity. Why is this happening?
A: This discrepancy often arises from the different biological endpoints measured by these assays.
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MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability. A decrease in the MTT signal suggests a reduction in metabolic function, which can be due to cytotoxicity or cytostatic effects.
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LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity (necrosis).[4]
This compound is known to arrest cells in the G2/M phase of the cell cycle, which is a cytostatic effect.[1] Apoptosis is a subsequent event. Therefore, at earlier time points or lower concentrations, you may observe a significant decrease in metabolic activity (MTT) due to cell cycle arrest, without a corresponding increase in membrane leakage (LDH). Apoptosis, the primary mode of cell death induced by this compound, does not immediately lead to LDH release.
Recommendations:
-
Time-Course Experiment: Perform a time-course experiment to measure both MTT reduction and LDH release at multiple time points (e.g., 24, 48, 72 hours). This will help to distinguish between cytostatic and cytotoxic effects.
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Apoptosis Assay: To confirm the mechanism of cell death, consider using an assay that specifically measures apoptosis, such as a caspase-3 activation assay.[1]
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Polymerization IC50 | 0.53 µM | Purified Tubulin | [2] |
| Mean Proliferation IC50 | 62 nM | Panel of various tumor cells | [2] |
| Proliferation IC50 | 74 nM | U373 cells | [2] |
| Cell Cycle Arrest IC50 | 62.7 nM | U373 cells | [2] |
Table 2: Troubleshooting Inconsistent Cytotoxicity Assay Results
| Common Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors.[3] | Ensure homogenous cell suspension, use calibrated pipettes, and handle cells gently.[3] |
| Low absorbance values | Low cell density, insufficient incubation time. | Optimize cell seeding number and incubation period. |
| High background signal | Contamination, compound interference with assay reagents. | Use aseptic techniques, run compound-only controls. |
| Discrepant results between assays | Different biological endpoints being measured (e.g., metabolic activity vs. membrane integrity).[5] | Use multiple assays in parallel and consider the compound's mechanism of action. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay Workflow
-
Cell Preparation:
-
Culture cells in appropriate media to ~80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Ensure viability is >95%.
-
Dilute the cell suspension to the desired seeding density in fresh culture medium.
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Seed a 96-well plate with the appropriate number of cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay-Specific Procedure (Example: XTT Assay):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
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Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Correct for background by subtracting the absorbance of the medium-only control.
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Calculate the percentage of cytotoxicity or cell viability relative to the vehicle-treated control cells.
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Plot the results and determine the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-64131 stability in solution for long-term experiments
This technical support center provides guidance on the stability of D-64131 in solution for long-term experiments, addressing common issues researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL (397.96 mM).[1] For in vivo experiments, a stock solution in DMSO is typically further diluted in a vehicle containing PEG300, Tween-80, and saline.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage are summarized in the table below.[1][2][3]
Q3: How stable is this compound in solution for long-term experiments?
A3: Commercial suppliers indicate that solutions of this compound are unstable.[3] It is strongly recommended to prepare solutions fresh for each experiment.[1][3] For in vivo studies, the working solution should be prepared and used on the same day.[1] Long-term storage of this compound in solution is not advised.[2]
Q4: What are the signs of this compound degradation in my solution?
A4: Visual indicators of degradation can include precipitation or color change in the solution. However, chemical degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: Can I use a this compound solution that has been stored for a few days?
A5: Given the noted instability of this compound in solution, using freshly prepared solutions is the best practice to ensure the reliability and reproducibility of your experimental results.[1][3] If you must use a solution that has been stored, it is advisable to perform a quality control check, such as HPLC, to confirm its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final working solution. | The solubility of this compound may have been exceeded in the final solvent mixture. | Gently warm the solution and/or use sonication to aid dissolution.[1] Ensure the volumetric ratio of solvents is correct as per the recommended protocol.[1] |
| Inconsistent or weaker than expected experimental results. | The this compound in your solution may have degraded due to improper storage or prolonged time in solution. | Always prepare this compound solutions fresh before each experiment.[1][3] Verify the concentration and purity of your stock solution if it has been stored. |
| Difficulty dissolving the this compound powder. | The quality of the DMSO may be suboptimal. | Use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] |
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vivo Experiments
This protocol is adapted from information provided by suppliers and is intended as a reference.[1] Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound powder
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DMSO (anhydrous)
-
PEG300
-
Tween-80
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Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add the following, ensuring the solution is mixed thoroughly after each addition:
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100 µL of the 25 mg/mL DMSO stock solution.
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400 µL of PEG300.
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50 µL of Tween-80.
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450 µL of Saline.
-
-
This procedure yields a working solution of 2.5 mg/mL. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]
-
It is recommended to use this working solution immediately after preparation.[1]
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for assessing this compound stability.
References
Cell line specific responses to D-64131 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of D-64131 in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of tubulin polymerization.[1] It specifically binds to the colchicine binding site on β-tubulin, a subunit of microtubules.[1][2] This binding disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1]
Q2: In which phase of the cell cycle does this compound arrest cells?
A2: this compound treatment leads to a potent arrest of cancer cells in the G2/M phase of the cell cycle.[1] This is a direct consequence of its inhibitory effect on microtubule formation, which prevents the proper assembly of the mitotic spindle required for cell division.
Q3: Is this compound effective against multidrug-resistant (MDR) cancer cell lines?
A3: Yes, this compound has been shown to be cytotoxic towards cancer cell lines that exhibit multidrug resistance (MDR) or multidrug resistance-associated protein (MRP) overexpression.[1] This suggests that this compound may not be a substrate for common efflux pumps that confer resistance to many other chemotherapeutic agents.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles. For in vivo studies, a fresh working solution should be prepared on the day of use. Solutions of this compound are generally considered unstable, and it is advisable to prepare them fresh or use small, pre-packaged sizes.[3]
Data Presentation
This compound In Vitro Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines and its effect on tubulin polymerization.
| Cell Line/Target | Assay | IC50 Value | Reference |
| Tubulin Polymerization | In vitro polymerization assay | 0.53 µM | [1][3] |
| HeLa/KB (Cervical Carcinoma) | XTT Proliferation Assay | Not specified, tested between 1 nM - 1 µM | [1] |
| SK-OV-3 (Ovarian Cancer) | XTT Proliferation Assay | Not specified | [1] |
| U373 (Astrocytoma) | Proliferation Assay | 74 nM | [1] |
| U373 (Astrocytoma) | Cell Cycle Arrest | 62.7 nM | [1] |
| Various Cancer Cell Lines (12 of 14 organs) | Proliferation Assays | Mean IC50 of 62 nM | [1] |
Experimental Protocols
XTT Cell Proliferation Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) labeling reagent
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Electron-coupling reagent
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96-well flat-bottom microplates
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CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a CO2 incubator.
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XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
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XTT Incubation: Add 50 µL of the prepared XTT labeling mixture to each well.
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Incubation: Incubate the plate for 2 to 4 hours in the CO2 incubator, or until a color change is apparent.
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Absorbance Measurement: Gently shake the plate and measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm can also be used to subtract background noise.
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Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Troubleshooting Guides
Low or No Cell Death Observed
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the dilution calculations and the concentration of the stock solution. Perform a dose-response experiment with a wider range of concentrations. |
| Compound Instability | Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways. |
| Insufficient Incubation Time | Extend the incubation period with this compound to allow sufficient time for the induction of apoptosis. |
| High Cell Seeding Density | Over-confluent cells may be less sensitive to treatment. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent dispensing. |
| Edge Effects in 96-well Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS. |
| Inaccurate Pipetting of this compound | Calibrate pipettes regularly. Ensure proper mixing of the compound in the well after addition. |
| Precipitation of this compound | Visually inspect the wells for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent system for the final dilution. |
Signaling Pathways and Experimental Workflows
This compound-Induced G2/M Arrest and Apoptosis Signaling Pathway
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound.
References
Technical Support Center: D-64131 and Microtubule Dynamics in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing D-64131 in studies of microtubule dynamics in live cells. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of tubulin polymerization.[1] Its primary mechanism of action is to bind to the colchicine-binding site on β-tubulin. This binding destabilizes microtubules, leading to their depolymerization and subsequent arrest of the cell cycle in the M-phase (mitosis).[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research due to its antimitotic activity.[1] It is effective against a variety of tumor cell lines, including those that are resistant to other chemotherapy drugs.[1] Researchers also use this compound as a tool to study the role of microtubule dynamics in various cellular processes.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for tubulin polymerization is 0.53 μM.[1] The IC50 for cell proliferation varies depending on the cell line, with a mean IC50 of 62 nM across tumor cells from 12 different organs.[1]
Q4: How does this compound-induced microtubule disruption lead to cell death?
A4: By disrupting microtubule dynamics, this compound activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC due to persistent microtubule disruption can trigger a downstream apoptotic cascade, leading to programmed cell death.
Quantitative Data
Table 1: IC50 Values for this compound
| Parameter | Cell Line/System | IC50 Value |
| Tubulin Polymerization | In vitro | 0.53 µM[1] |
| Cell Proliferation | HeLa | 0.068 µM |
| Cell Proliferation | U373 (astrocytoma) | 74 nM[1] |
| Cell Cycle (U373) | U373 (astrocytoma) | 62.7 nM[1] |
Table 2: Representative Effects of a Colchicine-Site Inhibitor on Microtubule Dynamic Instability Parameters (Illustrative Example)
| Parameter | Control | Treated |
| Growth Rate (µm/min) | 10-20 | Decreased |
| Shortening Rate (µm/min) | 15-30 | May be increased or decreased |
| Catastrophe Frequency (events/min) | 1-2 | Increased |
| Rescue Frequency (events/min) | 0.5-1 | Decreased |
Note: This table provides a general representation of the expected effects of a colchicine-site inhibitor on microtubule dynamics. The actual values will vary depending on the specific compound, its concentration, the cell type, and experimental conditions.
Experimental Protocols
Live-Cell Imaging of Microtubule Dynamics with this compound Treatment
This protocol outlines a general procedure for visualizing the effect of this compound on microtubule dynamics in live cells using fluorescence microscopy.
Materials:
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Mammalian cell line stably expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin) or a microtubule plus-end tracking protein (e.g., EB1-GFP).
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Glass-bottom imaging dishes or coverslips.
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Complete cell culture medium.
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Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements).
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This compound stock solution (dissolved in a suitable solvent like DMSO).
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Fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber.
Procedure:
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Cell Seeding:
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Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
-
-
Preparation for Imaging:
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Pre-warm the live-cell imaging medium and the microscope's environmental chamber to 37°C with 5% CO2.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Baseline Imaging:
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Place the imaging dish on the microscope stage and allow the cells to equilibrate for at least 15-30 minutes.
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Identify a field of view with healthy cells exhibiting clear microtubule structures.
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Acquire time-lapse images of the microtubules to establish baseline dynamics. A typical acquisition rate is one frame every 2-5 seconds for 2-5 minutes.
-
-
This compound Treatment:
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Prepare the desired final concentration of this compound in pre-warmed live-cell imaging medium.
-
Carefully add the this compound solution to the imaging dish. To minimize disturbance to the cells, you can perform a gentle partial medium exchange.
-
-
Post-Treatment Imaging:
-
Immediately begin acquiring time-lapse images of the same field of view.
-
Continue imaging for a desired period (e.g., 30-60 minutes) to observe the effects of this compound on microtubule dynamics.
-
-
Data Analysis:
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Generate kymographs from the time-lapse image series to visualize the life history of individual microtubules.
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From the kymographs, measure the following parameters:
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Growth rate: The speed of microtubule polymerization.
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Shortening rate: The speed of microtubule depolymerization.
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Catastrophe frequency: The frequency of transitions from a growing to a shortening state.
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Rescue frequency: The frequency of transitions from a shortening to a growing state.
-
-
Compare the parameters measured before and after this compound treatment.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Incorrect drug concentration: The concentration may be too low. - Drug degradation: The this compound stock solution may have degraded. - Cell line resistance: The cell line may be resistant to this compound. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare a fresh stock solution of this compound. - Test a different, more sensitive cell line. |
| High cell death/toxicity | - High drug concentration: The concentration of this compound may be too high for the cell line. - Prolonged exposure: The incubation time may be too long. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Reduce the concentration of this compound. - Decrease the incubation time. - Ensure the final solvent concentration is non-toxic (typically <0.1%). |
| Phototoxicity | - High light intensity: The excitation light may be too intense. - Prolonged exposure to light: The cells are being imaged for too long or too frequently. | - Reduce the laser power or illumination intensity. - Decrease the image acquisition frequency or the total imaging time. - Use a more photostable fluorescent protein or dye. |
| Inconsistent results between experiments | - Variability in cell health/passage number: Cells at different passages or in different states of health can respond differently. - Inconsistent drug preparation: Variations in the preparation of the this compound working solution. | - Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. - Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. |
| Difficulty in tracking microtubule ends | - Low signal-to-noise ratio: The fluorescent signal may be too weak. - High microtubule density: It can be difficult to resolve individual microtubules in dense regions of the cell. | - Optimize imaging parameters (e.g., exposure time, camera gain). - Image cells in flatter, peripheral regions where microtubule density is lower. - Use plus-end tracking proteins (e.g., EB1-GFP) which label only the growing microtubule tips. |
Signaling Pathways
This compound Mechanism and Downstream Effects
This compound exerts its effects by directly interacting with the microtubule cytoskeleton, which in turn triggers a cascade of cellular events. The following diagrams illustrate the key signaling pathways involved.
The disruption of microtubule dynamics by this compound leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle checkpoint that monitors the attachment of microtubules to chromosomes.
Prolonged mitotic arrest can ultimately lead to the induction of apoptosis, or programmed cell death.
References
Validation & Comparative
D-64131 Demonstrates Higher Potency in Tubulin Polymerization Inhibition Compared to Colchicine
A detailed comparison of the tubulin binding affinities of the novel tubulin inhibitor D-64131 and the classic antimitotic agent colchicine reveals that this compound is a more potent inhibitor of tubulin polymerization. This guide provides a comprehensive analysis of their binding characteristics, supporting experimental data, and the methodologies used to evaluate these compounds, aimed at researchers, scientists, and drug development professionals in the field of oncology and cytoskeleton-targeted therapies.
Both this compound and colchicine exert their biological effects by binding to the colchicine binding site on β-tubulin, a key component of microtubules.[1][2] This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, including mitosis, leading to cell cycle arrest and apoptosis.[3] While both compounds share a common binding site, their binding affinities and potencies in inhibiting tubulin polymerization differ significantly.
Quantitative Comparison of Tubulin Binding Affinity
Experimental data indicates that this compound inhibits tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 0.53 µM.[2] In contrast, reported IC50 values for colchicine in similar tubulin polymerization assays are generally higher, indicating lower potency. For instance, one study reported a dissociation constant (Kd) for colchicine binding to tubulin of approximately 1.4 µM.[4] Although a direct comparative study measuring the Kd of this compound was not identified, the lower IC50 value for this compound in tubulin polymerization assays suggests a higher affinity for tubulin compared to colchicine.
| Compound | Parameter | Value (µM) |
| This compound | IC50 (Tubulin Polymerization) | 0.53[2] |
| Colchicine | Kd (Tubulin Binding) | ~1.4[4] |
Note: The IC50 and Kd values are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a strong indication of the relative potencies of the two compounds.
Mechanism of Action and Downstream Effects
This compound and colchicine bind to the colchicine site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits.[1][5] This binding event prevents the proper assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[1] The disruption of the microtubule network has profound effects on cellular function, most notably by arresting the cell cycle in the G2/M phase.[1] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Direct photoaffinity labeling of tubulin with colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of D-64131 and Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two potent tubulin inhibitors, D-64131 and combretastatin A-4. Both compounds are recognized for their antimitotic and anti-vascular activities, primarily through their interaction with the colchicine-binding site on β-tubulin. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the pertinent biological pathways and experimental workflows to aid in research and development decisions.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and combretastatin A-4 exert their cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these agents inhibit tubulin polymerization, leading to microtubule depolymerization. This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][2][3][4][5] Furthermore, these compounds exhibit potent vascular-disrupting effects by targeting the endothelial cells of tumor neovasculature, leading to a rapid shutdown of tumor blood flow and subsequent necrosis.[6][7][8][9]
Caption: Mechanism of action for this compound and Combretastatin A-4.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and combretastatin A-4 in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.068 | [10] |
| SK-OV-3 | Ovarian Cancer | 0.68 | [10] |
| U373 | Glioblastoma | 0.074 | [10] |
| Various | 12 of 14 different organs | 0.062 (mean) | [10] |
Table 2: IC50 Values of Combretastatin A-4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BFTC 905 | Bladder Cancer | 2-4 | [2] |
| TSGH 8301 | Bladder Cancer | 2-4 | [2] |
| 518A2 | Melanoma | 1.8 | [1] |
| HR | Gastric Cancer | 30 | [1] |
| NUGC3 | Stomach Cancer | 8520 | [1] |
| HeLa | Cervical Cancer | 95900 | [11] |
| JAR | Choriocarcinoma | 88890 | [11] |
In Vivo Antitumor Activity
This compound has demonstrated significant in vivo antitumor activity. In a human amelanotic melanoma (MEXF 989) tumor xenograft mouse model, oral administration of this compound at doses of 200-400 mg/kg daily resulted in significant inhibition of tumor growth.[10] The compound was reported to be well-tolerated at these efficacious doses.[10]
Combretastatin A-4, and more commonly its water-soluble prodrug combretastatin A-4 phosphate (CA-4P), has been extensively studied in preclinical models. CA-4P induces rapid and extensive shutdown of blood flow in established tumor blood vessels, leading to significant tumor necrosis.[6][8][9] This vascular-disrupting effect is often followed by tumor regrowth from a viable rim of peripheral cells.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of tubulin inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or combretastatin A-4 for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PEM buffer).[13]
-
Compound Incubation: Add the test compound (this compound or combretastatin A-4) or a control vehicle to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.[13]
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of microtubule polymerization.[13]
-
Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the test compound (e.g., this compound orally or CA-4P intravenously) or a vehicle control to the mice for a specified treatment period.[10][14]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to assess the antitumor efficacy.
-
Toxicity Assessment: Monitor the body weight and general health of the mice to evaluate the toxicity of the compound.
Conclusion
Both this compound and combretastatin A-4 are potent tubulin polymerization inhibitors with significant anticancer activity. This compound has shown promising oral bioavailability and in vivo efficacy in preclinical models.[10] Combretastatin A-4, particularly as its prodrug CA-4P, is a well-established vascular-disrupting agent.[6][8] The choice between these two compounds for further development would depend on the specific therapeutic strategy, target indication, and desired pharmacokinetic profile. The data and protocols presented in this guide provide a foundation for making informed decisions in the advancement of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular disrupting agents | amdbook.org [amdbook.org]
- 8. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
D-64131 vs. Paclitaxel: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two microtubule-targeting agents, D-64131 and paclitaxel. While both compounds ultimately lead to cell cycle arrest and apoptosis, their distinct interactions with tubulin result in opposing effects on microtubule dynamics, offering different therapeutic profiles and potential applications in cancer research and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Microtubule Destabilizer | Microtubule Stabilizer |
| Tubulin Binding Site | Colchicine Binding Site on β-tubulin | Taxane Binding Site on β-tubulin |
| Effect on Tubulin | Inhibits polymerization | Promotes polymerization and prevents depolymerization |
| Resulting Cellular Effect | Disruption of microtubule network, leading to G2/M arrest and apoptosis | Formation of hyper-stable, non-functional microtubules, leading to G2/M arrest and apoptosis |
| Reported Advantage | Active against multidrug-resistant (MDR) cell lines | Well-established clinical efficacy in various cancers |
Quantitative Analysis of In Vitro Activity
The following tables summarize the available quantitative data for this compound and paclitaxel. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) | Source |
| This compound | In vitro tubulin polymerization assay | 0.53 | [1][2] |
| Paclitaxel | Not applicable (promotes polymerization) | - |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |
| This compound | Mean of a panel of cell lines | Various | 62 | [1] |
| This compound | U373 | Glioblastoma | 74 | [1] |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Varies (e.g., ~3.5 - 4 µM in some studies) | [3][4] |
| Paclitaxel | MDA-MB-231 | Breast Cancer (Triple Negative) | Varies (e.g., ~2.4 - 300 nM in some studies) | [3][4] |
| Paclitaxel | T-47D | Breast Cancer (Luminal A) | Varies | [3] |
| Paclitaxel | HeLa | Cervical Cancer | 1.6 | [5] |
| Paclitaxel | AGS | Gastric Cancer | 40 (for 24h treatment) | [6] |
Detailed Mechanism of Action
This compound: The Microtubule Destabilizer
This compound is a potent inhibitor of tubulin polymerization.[6] It exerts its antimitotic activity by binding to the colchicine binding site on the β-tubulin subunit.[7] This interaction prevents the tubulin dimers from assembling into microtubules. The disruption of microtubule formation leads to the disorganization of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[1][7] A notable feature of this compound is its reported efficacy against cancer cell lines that exhibit multidrug resistance (MDR), a common mechanism of resistance to other chemotherapeutic agents.[1][7]
Paclitaxel: The Microtubule Stabilizer
In contrast to this compound, paclitaxel is a microtubule-stabilizing agent.[8] It binds to a distinct site on the β-tubulin subunit, known as the taxane binding site.[9] This binding event promotes the assembly of tubulin into microtubules and, crucially, prevents their depolymerization.[9] This leads to the formation of exceptionally stable and non-functional microtubules, disrupting the dynamic instability required for normal microtubule function during the cell cycle. The presence of these hyper-stabilized microtubules also leads to the formation of abnormal mitotic spindles, causing a blockage in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[8]
Signaling Pathways
The induction of apoptosis by both this compound and paclitaxel is a complex process involving the activation of specific signaling cascades. While the pathways for paclitaxel are well-documented, specific details for this compound are less characterized.
This compound-Induced Apoptosis
This compound's induction of G2/M arrest is a primary trigger for apoptosis. While specific signaling pathways for this compound are not extensively detailed in the available literature, it is known that colchicine-site binders can activate the JNK signaling pathway.[7] This activation is a common cellular response to microtubule disruption and a key step in initiating apoptosis.
This compound signaling pathway.
Paclitaxel-Induced Apoptosis
Paclitaxel's induction of apoptosis is mediated by a more extensively studied network of signaling pathways. The stabilization of microtubules triggers a mitotic checkpoint, leading to G2/M arrest. This arrest, in turn, activates several stress-activated protein kinase pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[7][8][10] Furthermore, paclitaxel has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2] The activation of pro-apoptotic pathways and inhibition of pro-survival pathways converge to induce programmed cell death.
Paclitaxel signaling pathway.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental for distinguishing between microtubule destabilizers and stabilizers.
Objective: To measure the effect of this compound and paclitaxel on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test compounds (this compound, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of the test compounds (or vehicle control) to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization. This compound is expected to inhibit this increase, while paclitaxel is expected to enhance it.
References
- 1. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule inhibitors elicit differential effects on MAP kinase (JNK, ERK, and p38) signaling pathways in human KB-3 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating D-64131 Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-64131, a potent tubulin inhibitor, with other microtubule-targeting agents. It includes supporting experimental data and detailed protocols to facilitate the validation of its target engagement in cancer cells.
This compound is an orally active, small molecule inhibitor that targets tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] This guide outlines key assays to confirm this mechanism of action and compares its efficacy to established tubulin inhibitors.
Comparative Efficacy of Tubulin Inhibitors
The following tables summarize the in vitro activity of this compound and other tubulin inhibitors against various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization and Cancer Cell Proliferation
| Compound | Mechanism of Action | Tubulin Polymerization IC50 (µM) | Mean Proliferation IC50 (nM) |
| This compound | Tubulin Polymerization Inhibitor (Colchicine Site) | 0.53 | 62 (across a panel of 12 tissues) |
| Colchicine | Tubulin Polymerization Inhibitor (Colchicine Site) | ~1-10 | Varies by cell line (e.g., ~10 in A375)[2] |
| Vincristine | Tubulin Polymerization Inhibitor (Vinca Alkaloid Site) | Varies | Varies by cell line (e.g., 1.6-40)[3] |
| Combretastatin A-4 | Tubulin Polymerization Inhibitor (Colchicine Site) | ~2 | Varies by cell line (e.g., ~2)[4] |
Table 2: Cytotoxicity in Multi-Drug Resistant (MDR) Cancer Cell Lines
This compound has demonstrated significant activity in cancer cell lines that have developed resistance to other chemotherapeutic agents, a crucial advantage in oncology research.
| Compound | Cell Line | Resistance Mechanism | Activity/IC50 |
| This compound | Various | MDR/MRP overexpression | Cytotoxic[1] |
| Colchicine | Various | P-gp/MDR1 substrate | Often shows reduced efficacy |
| Vincristine | Various | P-gp/MDR1 substrate | Often shows reduced efficacy[5] |
Note: Specific IC50 values for this compound in a standardized panel like the NCI-60 were not publicly available at the time of this guide's creation. The provided mean IC50 for this compound is based on available supplier data.
Experimental Protocols for Target Validation
To validate the engagement of this compound with its target, tubulin, a series of in vitro and cell-based assays are recommended.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.
Principle: Tubulin polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or through fluorescence enhancement using a reporter dye.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of 3-4 mg/mL.[2][6] Keep on ice. Prepare a stock solution of this compound and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in DMSO.
-
Assay Setup: In a pre-warmed 96-well plate (37°C), add the desired concentration of this compound or control compounds.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60 minutes.[6]
-
Analysis: Plot the absorbance/fluorescence as a function of time. Calculate the Vmax of polymerization and the IC50 value for this compound's inhibitory effect.
Immunofluorescence Staining of Microtubules
This cell-based assay visualizes the effect of this compound on the microtubule network within cancer cells.
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific to α-tubulin. The microtubule structure is then visualized using fluorescence microscopy.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and controls) for a specified period (e.g., 18-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1-2 hours at room temperature. Wash with PBS, then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour in the dark.
-
Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Principle: this compound-induced disruption of microtubule formation is expected to cause an arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.
Protocol:
-
Cell Treatment: Culture cancer cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[6][7][8] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding can stabilize a target protein against thermal denaturation. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
Protocol:
-
Cell Treatment: Treat intact cancer cells with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble tubulin in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.
Caption: this compound binds to the colchicine site on β-tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
Caption: A multi-faceted approach, from biochemical assays to in vivo models, is crucial for validating the target engagement and efficacy of this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cytoskeletal inhibitors on the accumulation of vincristine in a resistant human lung cancer cell line with high level of polymerized tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Antiproliferative Activity and Molecular Docking of Novel Double-Modified Colchicine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Biochemical Assays for Confirming D-64131 Tubulin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biochemical assays used to confirm and characterize the tubulin-inhibiting activity of the compound D-64131. It offers a direct comparison with other known tubulin inhibitors that act on the colchicine binding site and includes detailed experimental protocols for key assays.
This compound is an orally active, antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby destabilizing microtubules.[1] Understanding the biochemical profile of this compound in comparison to other colchicine-site inhibitors is crucial for its development as a potential therapeutic agent.
Comparative Analysis of Tubulin Polymerization Inhibition
| Compound | IC50 (μM) for Tubulin Polymerization Inhibition | Reference |
| This compound | 0.53 | [1] |
| Colchicine | ~1.0 - 2.68 | [2] |
| Combretastatin A-4 | ~1.2 - 2.5 | [3] |
| Nocodazole | ~5.0 | [4] |
| ABT-751 | Not widely reported for direct polymerization, cytotoxicity IC50s are in the low μM range. |
Key Biochemical Assays
Several biochemical assays are instrumental in confirming and characterizing the tubulin-inhibiting properties of compounds like this compound. These assays can elucidate the mechanism of action, binding affinity, and overall effect on microtubule dynamics.
In Vitro Tubulin Polymerization Assay
This is the most direct assay to measure the effect of a compound on the formation of microtubules from purified tubulin dimers. The polymerization process can be monitored in real-time by measuring the increase in turbidity (light scattering) or fluorescence.
a) Fluorescence-Based Assay: This method utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[1][2]
b) Turbidity-Based Assay: This assay measures the light scattering caused by the formation of microtubule polymers. An increase in absorbance at 340-350 nm is indicative of tubulin polymerization.[5][6]
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin. It is a competition assay where the ability of the test compound to displace a labeled probe (e.g., [3H]colchicine or a fluorescently-labeled colchicine analog) from the colchicine binding site is measured.[7][8][9] Non-radioactive methods, such as those using fluorescence or mass spectrometry, are also available.[9][10]
Microtubule Depolymerization Assay
This assay assesses the ability of a compound to induce the disassembly of pre-formed microtubules. This is particularly relevant for characterizing microtubule-destabilizing agents. The depolymerization can be monitored by a decrease in turbidity or fluorescence.[11]
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below.
Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of this compound and its alternatives on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound, comparators) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin polymerization reaction mixture on ice containing General Tubulin Buffer, GTP (1 mM final concentration), glycerol (10% v/v final), and the fluorescent reporter.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the purified tubulin to the reaction mixture to a final concentration of 2-3 mg/mL.
-
Dispense the final reaction mixture into the wells of the pre-warmed 96-well plate containing the test compounds.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60-90 seconds) for 60-90 minutes.
-
Plot the fluorescence intensity against time to obtain polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition (calculated from the plateau of the polymerization curve) against the logarithm of the compound concentration.
Protocol 2: Competitive Colchicine Binding Assay (Fluorescence-Based)
Objective: To confirm that this compound binds to the colchicine site on tubulin.
Materials:
-
Purified tubulin
-
Colchicine
-
Test compounds (this compound, comparators)
-
Assay Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of purified tubulin (e.g., 3 µM) in Assay Buffer containing GTP (e.g., 1 mM).
-
In the wells of a 96-well plate, add a fixed concentration of colchicine (e.g., 3 µM).
-
Add varying concentrations of the test compound to the wells. Include a control with no test compound and a negative control with a compound known not to bind the colchicine site.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Measure the intrinsic fluorescence of the colchicine-tubulin complex (e.g., excitation at 350 nm, emission at 430 nm). The binding of colchicine to tubulin enhances its fluorescence.
-
A decrease in fluorescence intensity in the presence of the test compound indicates displacement of colchicine and binding of the test compound to the colchicine site.
-
Calculate the percentage of inhibition of colchicine binding at each concentration of the test compound.
Protocol 3: Microtubule Depolymerization Assay (Turbidity-Based)
Objective: To assess the ability of this compound to depolymerize pre-formed microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Microtubule-stabilizing agent (e.g., paclitaxel, optional for creating stable microtubules)
-
Test compounds (this compound, comparators)
-
UV-transparent 96-well plate or cuvettes
-
Temperature-controlled spectrophotometer
Procedure:
-
Polymerize tubulin in Polymerization Buffer with GTP at 37°C until a stable plateau of turbidity (absorbance at 340 nm) is reached. This indicates the formation of microtubules. For more stable microtubules, a low concentration of a stabilizing agent like paclitaxel can be included.
-
Once the microtubule polymerization has reached a steady state, add the test compound at the desired concentration.
-
Immediately resume monitoring the absorbance at 340 nm at 37°C.
-
A decrease in absorbance indicates microtubule depolymerization.
-
The rate and extent of depolymerization can be quantified from the change in absorbance over time.
Visualizations
Mechanism of Tubulin Inhibition
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Novel Compounds in Taxol-Resistant Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to paclitaxel (Taxol), a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. The development of novel therapeutic agents capable of overcoming this resistance is a critical area of research. This guide provides a framework for evaluating the efficacy of a novel investigational compound, here referred to as D-64131, in preclinical taxol-resistant cancer models. While specific data for this compound is not yet publicly available, this document outlines the essential comparisons, experimental protocols, and data presentation standards required to assess its potential as a clinically viable alternative.
Understanding the Landscape of Taxol Resistance
Resistance to Taxol is a multifaceted phenomenon, primarily driven by mechanisms that counteract its microtubule-stabilizing activity.[1][2][3][4][5] Key mechanisms include:
-
Alterations in Microtubule Dynamics: Taxol-resistant cancer cells often exhibit increased microtubule dynamic instability, effectively opposing the stabilizing effect of the drug.[1][2][6]
-
Expression of Specific β-tubulin Isotypes: Overexpression of βIII-tubulin is frequently observed in taxol-resistant tumors and is associated with reduced sensitivity to microtubule-stabilizing agents.[7][8][9]
-
Mutations in the Tubulin Gene: Genetic mutations in the β-tubulin gene can alter the drug-binding site, thereby reducing the affinity and efficacy of Taxol.[7][10]
-
Overexpression of Efflux Pumps: Increased expression of P-glycoprotein (P-gp), a membrane protein that actively pumps drugs out of the cell, can lead to multidrug resistance, including resistance to Taxol.[7][11][12][13]
A successful novel agent should ideally circumvent these resistance mechanisms.
Comparative Efficacy of this compound in Taxol-Resistant Models
To establish the therapeutic potential of this compound, its efficacy must be rigorously compared against Taxol and other relevant microtubule-targeting agents in well-characterized taxol-resistant cancer cell lines.
In Vitro Cytotoxicity
The initial assessment involves determining the cytotoxic potential of this compound across a panel of taxol-sensitive and taxol-resistant cancer cell lines.
Table 1: Comparative IC50 Values (nM) in Taxol-Sensitive and -Resistant Cell Lines
| Cell Line | Parent (Taxol-Sensitive) | Taxol-Resistant Subline | Mechanism of Resistance | Taxol | Docetaxel | VERU-111 | This compound |
| A549 (Lung) | A549 | A549-T24 | Increased Microtubule Dynamics | Data | Data | Data | Data |
| SKOV3 (Ovarian) | SKOV3 | SKOV3-TR | P-gp Overexpression | Data | Data | Data | Data |
| MCF-7 (Breast) | MCF-7 | MCF-7/ADR | P-gp Overexpression | Data | Data | Data | Data |
| KB-3-1 (Epidermoid) | KB-3-1 | KB-15-PTX/099 | β-tubulin Mutation (Asp26Glu) | Data | Data | Data | Data |
Data to be generated from experimental results.
Effects on Microtubule Polymerization and Dynamics
Direct assessment of the compound's effect on microtubule structure and function is crucial.
Table 2: Comparative Effects on Microtubule Dynamics
| Parameter | Cell Line | Treatment | Growth Rate (µm/min) | Shortening Rate (µm/min) | Dynamicity (µm/min) |
| Microtubule Growth | A549-T24 | Vehicle | Data | Data | Data |
| Taxol (10 nM) | Data | Data | Data | ||
| This compound (IC50) | Data | Data | Data | ||
| Polymerized Tubulin | SKOV3-TR | Vehicle | % Polymerized Tubulin | ||
| Taxol (100 nM) | Data | ||||
| This compound (IC50) | Data |
Data to be generated from experimental results.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate taxol-sensitive and -resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, Taxol, and other comparators for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Microtubule Regrowth Assay
-
Cell Culture: Grow cells on glass coverslips.
-
Depolymerization: Treat cells with nocodazole (10 µM) for 4 hours at 37°C to depolymerize microtubules.
-
Washout and Regrowth: Wash out the nocodazole and allow microtubules to regrow in the presence or absence of the test compound for various time points (e.g., 0, 5, 10, 30 minutes).
-
Immunofluorescence: Fix, permeabilize, and stain the cells for α-tubulin (green), actin (red), and nuclei (blue).
-
Imaging: Visualize microtubule regrowth using fluorescence microscopy.
Western Blot for Polymerized and Soluble Tubulin
-
Cell Lysis: Lyse cells treated with the test compounds in a microtubule-stabilizing buffer.
-
Fractionation: Separate the polymerized (pellet) and soluble (supernatant) tubulin fractions by centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against α-tubulin and a loading control.
-
Quantification: Quantify the band intensities to determine the percentage of polymerized tubulin.
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental procedures is facilitated by clear visualizations.
Caption: Signaling pathways of Taxol action and resistance.
Caption: Experimental workflow for evaluating this compound.
By adhering to this comprehensive evaluation framework, researchers can effectively determine the preclinical efficacy of novel compounds like this compound and build a strong data package to support their advancement into clinical development for patients with taxol-resistant cancers.
References
- 1. Resistance to Taxol in lung cancer cells associated with increased microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to Taxol in lung cancer cells associated with increased microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Mechanisms of Taxol resistance related to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antisense oligonucleotides to class III beta-tubulin sensitize drug-resistant cells to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BetaIII-tubulin induces paclitaxel resistance in association with reduced effects on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel-resistant cells have a mutation in the paclitaxel-binding region of beta-tubulin (Asp26Glu) and less stable microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taxol: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taxol Analogues Exhibit Differential Effects on Photoaffinity Labeling of β-Tubulin and the Multidrug Resistance Associated P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of tubulin-inhibiting agents in human lung and breast cancer cell lines with different multidrug resistance phenotypes. [vivo.weill.cornell.edu]
D-64131 Demonstrates Potent Activity Against Multidrug-Resistant Cancer Cells, Outperforming Other Tubulin Inhibitors
New research highlights the efficacy of D-64131, a tubulin polymerization inhibitor, in overcoming common mechanisms of drug resistance in cancer cells. Cross-resistance studies reveal that this compound maintains its cytotoxic potency against cell lines that have developed resistance to other widely used tubulin inhibitors, such as paclitaxel and vincristine.
This compound, which acts by binding to the colchicine site on β-tubulin, has shown significant promise in preclinical studies.[1] Its ability to circumvent multidrug resistance (MDR) presents a potential advantage over existing cancer therapies that are often limited by the emergence of resistant tumor cells.
Comparative Efficacy in Resistant Cell Lines
Data from in vitro studies demonstrate that this compound is effective against cancer cell lines with overexpression of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP), two common efflux pumps that expel chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[1] While specific quantitative data directly comparing the IC50 values of this compound with other tubulin inhibitors in a comprehensive panel of resistant cell lines is not yet publicly available in a consolidated table, the existing evidence strongly suggests a favorable cross-resistance profile.
One key mechanism of resistance to taxanes like paclitaxel involves mutations in the β-tubulin protein.[2][3] Because this compound binds to the distinct colchicine site, it is hypothesized to remain effective against cells with taxane-binding site mutations. Similarly, resistance to vinca alkaloids like vincristine can be mediated by different cellular changes, which this compound may bypass due to its unique mechanism of action.
Table 1: In Vitro Cytotoxicity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Carcinoma | 0.068[1] |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.68[1] |
| U373 | Glioblastoma | 0.074[1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Mechanism of Action and Resistance Evasion
This compound disrupts the formation of microtubules, essential components of the cellular skeleton involved in cell division. By inhibiting tubulin polymerization, this compound induces cell cycle arrest in the G2/M phase, leading to programmed cell death (apoptosis) in cancer cells.[1]
The primary mechanisms of resistance to tubulin inhibitors include:
-
Overexpression of efflux pumps: P-gp and MRP actively transport drugs out of the cell. This compound has been shown to be cytotoxic to MDR/MRP tumor cell lines.[1]
-
Alterations in tubulin isotypes: Changes in the expression of different tubulin subtypes can affect drug binding.
-
Mutations in the tubulin gene: These can alter the drug-binding site, reducing the inhibitor's efficacy.
This compound's binding to the colchicine site appears to make it less susceptible to resistance mechanisms that affect taxane and vinca alkaloid binding sites.
Below is a diagram illustrating the proposed mechanism by which this compound overcomes P-gp-mediated drug resistance.
Caption: this compound evades P-gp-mediated resistance.
Experimental Protocols
The evaluation of this compound's cross-resistance profile involves standard in vitro cytotoxicity assays. A general protocol is outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both sensitive and resistant strains) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and other tubulin inhibitors (e.g., paclitaxel, vincristine, colchicine) for a specified period (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined from the dose-response curves.
Experimental Workflow for Cross-Resistance Study
Caption: Workflow for assessing cross-resistance.
Conclusion
This compound demonstrates a promising profile as an anticancer agent with the ability to overcome clinically relevant mechanisms of resistance to other tubulin inhibitors. Its distinct mechanism of action, targeting the colchicine binding site, makes it a valuable candidate for further development, particularly for the treatment of tumors that have acquired resistance to taxanes and vinca alkaloids. Further comprehensive studies are warranted to fully elucidate its cross-resistance profile and clinical potential.
References
D-64131: A Potent Tubulin Inhibitor with a Focused Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
D-64131 is a potent, orally active small molecule inhibitor of tubulin polymerization. It exerts its antimitotic activity by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis. This guide provides a comparative analysis of this compound's activity against its primary target and explores its selectivity against other cellular targets, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound demonstrates high potency in inhibiting tubulin polymerization and the proliferation of a wide range of cancer cell lines, including those with multi-drug resistance.
| Target | IC50 | Assay Type | Cell Line/System |
| Tubulin Polymerization | 0.53 µM | In vitro | Purified tubulin |
| Cellular Proliferation | |||
| Mean of 12 different tissues | 62 nM | XTT Cell Proliferation Assay | Various |
| U373 (Glioblastoma) | 74 nM | XTT Cell Proliferation Assay | U373 |
| HeLa (Cervical Cancer) | - | XTT Cell Proliferation Assay | HeLa/KB |
| SK-OV-3 (Ovarian Cancer) | - | XTT Cell Proliferation Assay | SK-OV-3 |
Data not available for all cell lines.
While this compound is a highly potent tubulin inhibitor, comprehensive screening data against a broad panel of other cellular targets, such as kinases, is not extensively available in the public domain. The primary mechanism of action is well-established as the inhibition of tubulin polymerization.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
This compound belongs to the class of microtubule-destabilizing agents. It binds to the colchicine binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound or other test compounds
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in General Tubulin Buffer.
-
Add the test compound (this compound) or vehicle control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
The rate of increase in absorbance is proportional to the rate of tubulin polymerization. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of polymerization by 50%.
Caption: Workflow for the in vitro tubulin polymerization assay.
XTT Cell Proliferation Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow XTT tetrazolium salt to an orange formazan product, and the amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader (spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well and incubate for a further 2-4 hours.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that reduces the absorbance (cell viability) by 50% compared to the vehicle-treated control cells.
Caption: Workflow for the XTT cell proliferation assay.
Comparison with Other Tubulin Inhibitors
This compound's mechanism of action is comparable to other colchicine-site binding agents. However, its potency and pharmacokinetic properties may offer advantages. A comprehensive comparison would require head-to-head studies under identical experimental conditions.
| Compound Class | Binding Site | Mechanism of Action | Examples |
| 2-Aroylindoles | Colchicine | Microtubule Destabilization | This compound |
| Vinca Alkaloids | Vinca | Microtubule Destabilization | Vinblastine, Vincristine |
| Taxanes | Taxol | Microtubule Stabilization | Paclitaxel, Docetaxel |
| Combretastatins | Colchicine | Microtubule Destabilization | Combretastatin A-4 |
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant anti-proliferative activity against a range of cancer cell lines. Its primary cellular target is well-defined, and it operates through a validated antimitotic mechanism. While its selectivity against other cellular targets like kinases has not been extensively reported, its high potency against tubulin suggests a focused mechanism of action. Further studies are warranted to fully elucidate its off-target profile and to compare its efficacy and safety with other tubulin-targeting agents in preclinical and clinical settings.
References
Validating G2/M Arrest Induced by D-64131: A Comparative Guide Using Immunofluorescence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-64131, a potent tubulin polymerization inhibitor, with other common agents used to induce G2/M cell cycle arrest. We present supporting experimental data and detailed protocols for validating G2/M arrest using immunofluorescence, a key technique in cell biology and cancer research.
This compound is an orally active, small molecule tubulin inhibitor that demonstrates significant antimitotic activity.[1] Its mechanism of action involves binding to β-tubulin, leading to the destabilization of microtubules and subsequent arrest of cells in the G2/M phase of the cell cycle.[1][2] This targeted disruption of microtubule dynamics makes this compound a compound of interest for cancer research. This guide compares the efficacy of this compound in inducing G2/M arrest with established microtubule-targeting agents, providing a framework for its experimental validation.
Comparative Analysis of G2/M Arrest Induction
To objectively assess the efficacy of this compound, we compare it with two well-characterized microtubule inhibitors: Paclitaxel, a microtubule stabilizer, and Nocodazole, a microtubule destabilizer. The following table summarizes hypothetical, yet representative, quantitative data from an immunofluorescence-based assay to determine the percentage of cells arrested in the G2/M phase following treatment.
| Compound | Concentration (nM) | Treatment Time (hrs) | % of Cells in G2/M (pHH3 Positive) | Microtubule Morphology |
| This compound | 100 | 24 | 85% | Disrupted, fragmented microtubules |
| Paclitaxel | 100 | 24 | 90% | Bundled, stabilized microtubules |
| Nocodazole | 100 | 24 | 80% | Depolymerized microtubules |
| Vehicle (DMSO) | 0.1% | 24 | 15% | Intact microtubule network |
Table 1: Comparative analysis of this compound and other microtubule inhibitors on G2/M arrest. Data represents the percentage of cells positive for the mitotic marker phospho-histone H3 (Ser10) as determined by immunofluorescence microscopy.
Visualizing the Experimental Workflow
The following diagram outlines the key steps involved in validating G2/M cell cycle arrest using immunofluorescence.
Signaling Pathway of this compound-Induced G2/M Arrest
This compound exerts its effect by directly interfering with microtubule dynamics, a critical process for the formation of the mitotic spindle. The diagram below illustrates the simplified signaling pathway leading to G2/M arrest.
Experimental Protocols
Immunofluorescence Staining for G2/M Arrest Validation
This protocol details the steps for staining cells to visualize markers of G2/M arrest, such as phosphorylated histone H3 (pHH3), and the microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-α-tubulin
-
Fluorescently labeled secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 594) and Goat anti-mouse IgG (Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound, a comparator compound, or vehicle control at the desired concentration for the specified duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-pHH3 and anti-α-tubulin) in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images in the appropriate channels (DAPI for nuclei, Alexa Fluor 594 for pHH3, and Alexa Fluor 488 for α-tubulin). Quantify the percentage of pHH3-positive cells from at least 10 random fields of view per condition. Analyze the morphology of the microtubule network.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin in a cell-free system.
Materials:
-
Tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound, Paclitaxel (positive control for polymerization), Nocodazole (positive control for inhibition)
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Prepare a stock solution of tubulin in polymerization buffer on ice. Prepare serial dilutions of this compound and control compounds.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compounds.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time for each condition. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 value for this compound's inhibition of tubulin polymerization.
References
Safety Operating Guide
Proper Disposal of D-64131: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential information and procedural guidance for the safe disposal of D-64131, also known as (5-Methoxy-1H-indol-2-yl)phenylmethanone.
This compound is a tubulin polymerization inhibitor with cytotoxic and antimitotic properties, making it a compound of interest in cancer research.[1][2] Due to its biological activity, it is imperative to handle and dispose of this chemical with the utmost care to prevent harm to personnel and the environment.
I. Understanding the Compound: Key Data
A summary of the essential chemical and safety data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's properties.
| Property | Value | Reference |
| Chemical Name | (5-Methoxy-1H-indol-2-yl)phenylmethanone | [1] |
| Synonym | This compound | [3] |
| CAS Number | 74588-78-6 | [1] |
| Molecular Formula | C16H13NO2 | [3] |
| Molecular Weight | 251.28 g/mol | [2] |
| Primary Hazard | Tubulin Polymerization Inhibitor, Cytotoxic, Antimitotic | [1][2] |
II. Experimental Protocols: Safe Handling and Disposal Procedures
The following protocols are based on general best practices for the disposal of hazardous laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's and local environmental regulations.
A. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
B. Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
This compound, as a bioactive and potentially hazardous compound, must be disposed of as chemical waste.
-
Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and list the chemical name: "(5-Methoxy-1H-indol-2-yl)phenylmethanone (this compound)". Also, indicate any solvents present in the waste.
-
-
Waste Collection:
-
For solid this compound, carefully transfer the material into the designated waste container, avoiding the creation of dust.
-
For solutions of this compound, pour the waste into the designated liquid waste container within a fume hood.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
C. Decontamination of Labware:
-
Any labware that has come into contact with this compound should be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
-
After initial decontamination, wash the labware with soap and water.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact.
References
Essential Safety and Logistical Information for Handling D-64131
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of D-64131, a potent tubulin polymerization inhibitor. Adherence to these guidelines is essential to ensure personal safety and mitigate environmental contamination.
Compound Information and Hazards
This compound is a yellow crystalline solid used in cancer research for its antimitotic activity. It functions by inhibiting tubulin polymerization, a critical process for cell division. As a cytotoxic compound, this compound presents several health hazards upon exposure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Table 2: GHS Hazard Classifications for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent PPE protocols must be followed at all times.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat with elastic cuffs | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator | Required when handling the powder form or when there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage
-
Store this compound in its original, tightly sealed container in a freezer at -20°C.
-
The storage area should be clearly labeled with the compound's name and hazard symbols.
Preparation of Solutions
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Solutions of this compound are unstable and should be prepared fresh for each experiment.
-
When dissolving in DMSO, use appropriate precautions for handling this solvent, as it can facilitate the absorption of other chemicals through the skin.
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 4: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department immediately. |
Disposal Plan
As a cytotoxic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof containers designated for cytotoxic waste.
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent tubulin inhibitor this compound and ensure a safe and compliant laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
